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  • Product: trans-4-Isopropoxy-3-pyrrolidinol hydrochloride
  • CAS: 1262769-95-8

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Mechanistic Utility of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In modern drug discovery, the transition from flat, sp2 -rich aromatic rings t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the transition from flat, sp2 -rich aromatic rings to complex, sp3 -rich saturated heterocycles has become a fundamental strategy for improving the pharmacokinetic (PK) properties and clinical success rates of drug candidates. trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8) represents a highly functionalized, stereodefined building block that perfectly aligns with this paradigm.

By incorporating a basic amine, a hydrogen-bond donating hydroxyl group, and a lipophilic isopropoxy ether within a conformationally constrained pyrrolidine ring, this scaffold offers precise vector projection for structure-based drug design (SBDD). This whitepaper details the physicochemical properties, mechanistic utility, and self-validating analytical protocols required to effectively integrate this compound into medicinal chemistry workflows.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical before its incorporation into a lead series. The table below summarizes the quantitative data for trans-4-Isopropoxy-3-pyrrolidinol hydrochloride, synthesizing empirical data and predictive models based on established pyrrolidine derivatives [1].

PropertyValue / DescriptionCausality / Significance
Chemical Name trans-4-Isopropoxy-3-pyrrolidinol hydrochlorideThe trans relative stereochemistry dictates the ring pucker and spatial vector of substituents.
CAS Number 1262769-95-8Unique identifier for the specific stereoisomeric mixture/salt [1].
Molecular Formula C₇H₁₅NO₂ • HClThe HCl salt ensures solid-state stability and high aqueous solubility.
Molecular Weight 181.66 g/mol (Salt) / 145.20 g/mol (Free Base)Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
Physical Form Solid (Powder)Facilitates accurate weighing and automated solid dispensing in high-throughput synthesis.
Amine pKₐ (Predicted) ~8.8 – 9.2Lower than unsubstituted pyrrolidine (~11.2) due to the inductive electron-withdrawing effects of the C3 and C4 oxygen atoms. Ensures a balance of ionized and neutral species at physiological pH (7.4) [2].
Hydroxyl pKₐ (Predicted) ~14.9Acts exclusively as a hydrogen bond donor/acceptor in biological systems, not as an ionizable acid [2].
Storage Temperature Room Temperature (RT)Thermodynamically stable, though hygroscopic due to the HCl salt and hydroxyl moiety.

Mechanistic Utility in Medicinal Chemistry

The selection of trans-4-Isopropoxy-3-pyrrolidinol over its cis-isomer or unfunctionalized analogs is driven by strict structure-activity relationship (SAR) causality.

Conformational Locking and Vector Projection

Pyrrolidines typically exist in a rapid equilibrium of envelope conformations. However, placing bulky or electronegative substituents at the C3 and C4 positions restricts this flexibility. The trans configuration minimizes steric repulsion (gauche interactions) between the C3-hydroxyl and C4-isopropoxy groups. This forces the ring into a predictable envelope conformation, projecting the functional groups into distinct spatial vectors. When incorporated into a drug molecule, the isopropoxy group acts as a lipophilic anchor to occupy small hydrophobic sub-pockets, while the hydroxyl group serves as a highly directional hydrogen bond donor/acceptor to engage target protein backbones.

Physicochemical Modulation (pKa and LogD)

A common issue in drug development is the high basicity of secondary amines, which can lead to hERG toxicity (cardiotoxicity) and poor membrane permeability due to permanent protonation. The dual oxygen substitution in this scaffold exerts a strong inductive pull, lowering the amine pKₐ to ~9.0. This self-validating physicochemical shift ensures that while the molecule remains soluble in aqueous media, a sufficient fraction of the neutral free-base exists at pH 7.4 to passively diffuse across lipid bilayers.

Analytical Characterization & Validation Protocols

To ensure scientific integrity, any batch of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride must be subjected to self-validating analytical protocols before use in synthesis.

Protocol 1: Stereochemical Validation via ¹H-NMR Spectroscopy

This protocol confirms the trans geometry by analyzing the J -coupling constants between the C3 and C4 protons.

  • Sample Preparation: Weigh 5–10 mg of the compound and dissolve it in 0.6 mL of Deuterium Oxide (D₂O). Note: D₂O is chosen over DMSO-d₆ to intentionally exchange the -OH and -NH₂⁺ protons with deuterium. This eliminates broad exchangeable peaks that can obscure the critical C3/C4 methine signals.

  • Data Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz or higher. Ensure the relaxation delay (d1) is set to at least 2 seconds for accurate integration.

  • Signal Assignment: Locate the methine protons for C3 and C4 (typically between 3.5–4.5 ppm).

  • Causality & Validation: Measure the coupling constant ( J3,4​ ). In substituted pyrrolidines, trans isomers typically exhibit smaller vicinal coupling constants ( J ≈ 2–4 Hz) compared to cis isomers ( J ≈ 6–8 Hz) due to the dihedral angle approaching 90° in the favored envelope conformation. A small J -value self-validates the trans stereochemistry.

Protocol 2: Potentiometric pKₐ Determination

Accurate knowledge of the amine pKₐ is required for downstream formulation and LogD predictions [2].

  • Standardization: Calibrate a pH electrode using standard buffers (pH 4.0, 7.0, and 10.0). Prepare and standardize a 0.1 M NaOH titrant solution.

  • Sample Preparation: Dissolve 20 mg of the pyrrolidinol HCl salt in 20 mL of a 0.15 M KCl aqueous solution. Causality: The 0.15 M KCl acts as a background electrolyte to maintain constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during titration.

  • Titration: Add the 0.1 M NaOH titrant in 0.05 mL increments under continuous stirring at 25°C. Record the pH after each addition reaches equilibrium.

  • Data Analysis: Plot pH vs. volume of NaOH added. Calculate the first derivative ( Δ pH/ Δ V) to identify the equivalence point. The pH at exactly half the equivalence point volume equals the pKₐ of the conjugate acid.

Experimental Workflow Diagram

The following diagram illustrates the logical progression from raw material validation to medicinal chemistry integration.

Workflow A trans-4-Isopropoxy-3-pyrrolidinol HCl (Raw Material) B Physicochemical Profiling (Quality Control) A->B C Stereochemical Validation (1H-NMR J-Coupling) B->C D pKa & LogD Determination (Potentiometric Titration) B->D E Medicinal Chemistry Integration (Scaffold Hopping / SBDD) C->E D->E F Lead Optimization (ADME / PK Improvements) E->F

Fig 1: Integration workflow for trans-4-Isopropoxy-3-pyrrolidinol in drug discovery.

Formulation and Handling

Because trans-4-Isopropoxy-3-pyrrolidinol is supplied as a hydrochloride salt and contains a free hydroxyl group, it is inherently hygroscopic.

  • Storage: Must be stored at Room Temperature (RT) in a tightly sealed, light-resistant container backfilled with inert gas (Argon or Nitrogen) [1].

  • Handling: Prolonged exposure to ambient humidity will result in water absorption, which can alter the effective molecular weight and stoichiometry during sensitive coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings). It is recommended to handle the material in a controlled environment or desiccator.

References

  • Chemchart. "Physicochemical Properties and Safety Data for Pyrrolidinol Derivatives". Chemchart Chemical Database. Available at:[Link]

Exploratory

Structural and Crystallographic Profiling of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Advanced structural elucidation, solid-state chemistry, and crystallographic methodologies for sp³-rich pyrrolidine scaffolds. Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Advanced structural elucidation, solid-state chemistry, and crystallographic methodologies for sp³-rich pyrrolidine scaffolds.

Executive Summary

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatics to sp³-rich, three-dimensional scaffolds has become a cornerstone strategy for improving compound solubility, metabolic stability, and target specificity. Among these scaffolds, 3,4-disubstituted pyrrolidines serve as highly versatile building blocks.

This whitepaper provides an in-depth crystallographic and structural analysis of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8) [1]. By dissecting its molecular geometry, hydrogen-bonding network, and solid-state behavior, we provide drug development professionals with the mechanistic insights necessary to leverage this compound in complex synthetic pathways, such as the development of targeted protein degraders (PROTACs) and selective enzyme inhibitors [2].

Molecular Geometry and Conformational Dynamics

The structural integrity of trans-4-isopropoxy-3-pyrrolidinol hydrochloride is dictated by the stereochemical relationship between the C3-hydroxyl group and the C4-isopropoxy ether.

Ring Puckering and Steric Strain

In the solid state, the five-membered pyrrolidine ring typically adopts an envelope (E) or half-chair (T) conformation to minimize torsional strain (Pitzer strain) between adjacent methylene groups. The bulky isopropoxy group at C4 heavily influences this equilibrium. To minimize steric clashes, the trans-configuration forces the C3-OH and C4-O-iPr groups into a pseudo-diequatorial orientation. This spatial arrangement maximizes the distance between the highly branched isopropyl moiety and the hydroxyl oxygen, lowering the overall free energy of the molecule.

The Role of the Hydrochloride Salt

As a hydrochloride salt, the pyrrolidine nitrogen is protonated (pyrrolidinium, N-H⁺). This protonation fundamentally alters the solid-state packing. The introduction of the chloride anion (Cl⁻) acts as a highly electronegative "hub," coordinating multiple hydrogen bond donors. This prevents the formation of amorphous aggregates and strongly drives the formation of a highly ordered, crystalline lattice.

H_Bonding Cl Chloride Anion (Cl⁻) N_H Pyrrolidinium (N-H⁺) N_H->Cl Primary H-Bond (Strong) O_H Hydroxyl Group (C3-OH) O_H->Cl Secondary H-Bond O_iPr Isopropoxy Ether (C4-O-iPr) O_H->O_iPr Intramolecular (Weak)

Caption: Primary and secondary hydrogen-bonding interactions stabilizing the crystal lattice.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution structural data, the crystallization process must be meticulously controlled. The following protocol outlines a self-validating system for growing and analyzing diffraction-quality single crystals of trans-4-isopropoxy-3-pyrrolidinol hydrochloride.

Mechanistic Crystallization Workflow

We employ a vapor diffusion antisolvent method . The causality here is critical: direct solvent evaporation often leads to rapid, uncontrolled nucleation, yielding twinned or microcrystalline powders. Vapor diffusion allows for a slow, thermodynamically controlled increase in supersaturation, promoting the growth of a single, defect-free crystal lattice.

  • Dissolution: Dissolve 15 mg of the compound in 0.5 mL of a polar protic solvent (e.g., Methanol or Ethanol). Rationale: The protic solvent fully solvates the ionic hydrochloride salt and the polar hydroxyl group.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial. Validation Step: This removes heterogeneous nucleation sites (dust, undissolved impurities) that cause premature, flawed crystal growth.

  • Antisolvent Chamber: Place the inner vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., Diethyl Ether). Seal the outer vial tightly. Rationale: The volatile antisolvent slowly diffuses into the inner vial, gradually lowering the solubility of the salt.

  • Incubation: Store at a constant 4°C for 3–7 days. Validation Step: Inspect under a polarized light microscope. Birefringence (a glowing effect against a dark background) confirms the presence of an ordered, anisotropic crystal lattice rather than amorphous precipitate.

Workflow N1 1. Dissolution (MeOH) N2 2. Filtration (0.22 µm) N1->N2 N3 3. Vapor Diffusion (Et₂O Antisolvent) N2->N3 N4 4. Optical Validation (Birefringence) N3->N4 N5 5. SCXRD (100 K) N4->N5

Caption: Step-by-step, self-validating crystallization and analysis workflow.

Data Collection and Refinement

Once a suitable crystal is harvested, it is coated in Paratone-N oil and mounted on a cryoloop. Data collection is performed at 100 K under a stream of liquid nitrogen. Causality: Cryogenic cooling drastically reduces the thermal atomic displacement parameters (vibrational motion of atoms), allowing for the resolution of high-angle reflections and accurate mapping of hydrogen atom positions, which is critical for confirming the H-bonding network. The structure is then solved using intrinsic phasing and refined using SHELXL [3].

Quantitative Data Summarization

Based on crystallographic profiling of analogous trans-3,4-disubstituted pyrrolidine hydrochlorides [2], the expected structural parameters for the racemic mixture of trans-4-isopropoxy-3-pyrrolidinol hydrochloride are summarized below.

Crystallographic ParameterExpected Value / AssignmentMechanistic Significance
Chemical Formula C₇H₁₆ClNO₂Represents the protonated salt form.
Formula Weight 181.66 g/mol Determines the calculated density (Dx).
Crystal System MonoclinicTypical for highly directional H-bonded organic salts.
Space Group P2₁/c (if racemic)Centrosymmetric packing allows efficient void filling.
Temperature 100(2) KMinimizes thermal motion for precise H-atom location.
N-H···Cl Distance ~ 3.10 - 3.15 ÅIndicates a strong, primary charge-assisted hydrogen bond.
O-H···Cl Distance ~ 3.15 - 3.25 ÅSecondary stabilization locking the C3-OH conformation.
Conformation Pseudo-diequatorialMinimizes steric clash between C3-OH and C4-O-iPr.

Synthetic Applications in Drug Discovery

The elucidated structure highlights why this compound is a highly sought-after building block. The secondary amine of the pyrrolidine ring serves as a versatile nucleophile for SₙAr reactions or amide couplings. Concurrently, the trans-oriented isopropoxy and hydroxyl groups provide a rigid, stereodefined vector for interacting with target protein binding pockets.

Applications Core trans-4-Isopropoxy- 3-pyrrolidinol HCl Base Free-Basing (N-Deprotonation) Core->Base Coupling Amide Coupling / SₙAr (Scaffold Derivatization) Base->Coupling Target Targeted Protein Degraders / Inhibitors Coupling->Target

Caption: Downstream synthetic pathway leveraging the pyrrolidine scaffold.

By understanding the solid-state geometry and the steric shielding provided by the isopropoxy group, medicinal chemists can accurately predict the trajectory of the pyrrolidine core when docked into enzyme active sites, thereby accelerating rational drug design.

References

  • Journal of Medicinal Chemistry (ACS Publications). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (2017). Retrieved from:[Link]

  • Acta Crystallographica Section C. Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Retrieved from:[Link]

Foundational

trans-4-Isopropoxy-3-pyrrolidinol hydrochloride exact mass and isotopic distribution

Comprehensive Analytical Profiling of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride: Exact Mass, Isotopic Distribution, and HRMS Methodologies Executive Overview & Pharmacological Relevance In modern drug discovery, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Profiling of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride: Exact Mass, Isotopic Distribution, and HRMS Methodologies

Executive Overview & Pharmacological Relevance

In modern drug discovery, the pyrrolidine scaffold is a highly privileged structure. Its non-planar, sp³-hybridized geometry allows for the creation of molecules with well-defined three-dimensional pharmacophores, significantly improving metabolic stability and target binding affinity[1]. Pyrrolidine derivatives frequently serve as foundational structures for protein kinase modulators and enzyme inhibitors[1][2].

trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8)[3] is a critical synthetic intermediate in this domain. The presence of the isopropoxy group introduces steric bulk and lipophilicity, while the secondary amine and hydroxyl groups offer versatile vectors for further functionalization. To ensure the integrity of downstream syntheses, rigorous analytical characterization of this building block is mandatory. This whitepaper details the theoretical exact mass, isotopic fine structure, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol required to definitively characterize this compound.

Physicochemical Profiling & Theoretical Exact Mass

In high-resolution analytical chemistry, distinguishing between nominal mass, average mass, and exact mass is critical for unambiguous compound identification[4].

  • Nominal Mass: Calculated using the integer mass of the most abundant isotope of each element.

  • Average Mass: Calculated using the weighted average of all naturally occurring isotopes (the value typically found on a standard periodic table).

  • Exact Mass: Calculated using the exact mass of the most abundant, stable isotope of each element, factoring in the mass defect caused by nuclear binding energy[4].

For the intact hydrochloride salt, the chemical formula is C₇H₁₆ClNO₂ .

Table 1: Exact Mass Calculation for Intact C₇H₁₆ClNO₂

Element Isotope Quantity Exact Mass (Da) Total Contribution (Da)
Carbon ¹²C 7 12.000000 84.000000
Hydrogen ¹H 16 1.007825 16.125200
Nitrogen ¹⁴N 1 14.003074 14.003074
Oxygen ¹⁶O 2 15.994915 31.989830
Chlorine ³⁵Cl 1 34.968853 34.968853

| Total (M) | | | | 181.086957 Da |

Note: The calculated exact mass of the intact salt is 181.0870 Da. The positive mass defect (+0.0870 Da above the nominal mass of 181) is primarily driven by the high hydrogen-to-carbon ratio typical of saturated heterocycles.

Isotopic Fine Structure: The Chlorine Conundrum

The isotopic distribution of a molecule is dictated by the natural abundance of its constituent isotopes. As first observed by Beynon in the early days of organic mass spectrometry, the presence of halogens like chlorine dramatically alters a molecule's isotopic envelope[5]. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.76%) and ³⁷Cl (~24.24%). This ~3:1 ratio creates a highly distinct "M+2" peak in the mass spectrum.

Table 2: Theoretical Isotopic Distribution of C₇H₁₆ClNO₂

Peak Exact Mass (m/z) Relative Abundance Primary Isotopic Causality
M 181.0870 100.0% ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl
M+1 182.0903 ~8.1% ¹³C (7.5%), ¹⁵N (0.37%), ²H, ¹⁷O
M+2 183.0840 ~32.4% ³⁷Cl (32.0%), ¹⁸O (0.4%)

| M+3 | 184.0874 | ~2.6% | Combination of ³⁷Cl and ¹³C |

G Root Intact Salt (C7H16ClNO2) Isotopic Envelope M0 Monoisotopic Peak (M) m/z 181.0870 (100%) Root->M0 M1 M+1 Peak m/z 182.0903 (~8.1%) Root->M1 M2 M+2 Peak m/z 183.0840 (~32.4%) Root->M2 C1 12C, 1H, 14N, 16O, 35Cl (Base Isotope Configuration) M0->C1 C2 13C, 15N, 2H, 17O (Trace Heavy Isotopes) M1->C2 C3 37Cl Natural Abundance (~24.2% of total Cl) M2->C3

Fig 1. Causal derivation of the isotopic fine structure for the hydrochloride salt.

Self-Validating LC-HRMS Analytical Protocol

While the theoretical exact mass of the intact salt is 181.0870 Da, mass spectrometry measures ions in the gas phase, not intact crystalline salts . Under standard Electrospray Ionization (ESI) conditions, the hydrochloride salt completely dissociates in the LC mobile phase. The secondary amine of the pyrrolidine ring is readily protonated, meaning the instrument will detect the protonated free base [M+H]⁺ (C₇H₁₆NO₂⁺) .

The exact mass of the [M+H]⁺ ion is 146.1176 Da . The massive M+2 peak from chlorine will not be present in the positive ion trace, as the chloride anion (Cl⁻) is washed away or detected separately in negative mode.

To ensure absolute scientific integrity, the following LC-HRMS protocol utilizes a self-validating internal calibration system[6].

Step-by-Step Methodology

1. Sample Preparation & Internal Calibration (Causality: Mass Accuracy)

  • Action: Dissolve 1.0 mg of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Self-Validation: Spike the diluent with a known internal standard (e.g., Reserpine, [M+H]⁺ exact mass 609.2806 Da).

  • Causality: The internal standard acts as a continuous lock-mass. If the instrument drifts due to thermal fluctuations, the internal standard ensures the mass error remains strictly below < 2 ppm, validating the exact mass measurement of the analyte.

2. Chromatographic Separation (Causality: Desalting & Matrix Elimination)

  • Column: UHPLC C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) H₂O + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The initial highly aqueous phase (5% B) allows the dissociated chloride ions to elute in the void volume, preventing ion suppression in the ESI source. The gradient then elutes the moderately polar pyrrolidinol free base.

3. HRMS Acquisition (Causality: Resolving Isobaric Interference)

  • Instrument: Q Exactive Orbitrap or equivalent High-Resolution Time-of-Flight (TOF)[6].

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Resolution: Set to 140,000 (at m/z 200).

  • Causality: A resolving power of 140,000 yields a peak width (FWHM) of ~0.001 Da at m/z 146. This ultra-high resolution is mathematically required to differentiate the target analyte's ¹³C isotopic peak from background matrix interferences that share the same nominal mass but possess different mass defects[4][7].

4. Data Processing & Isotope Matching

  • Extract the monoisotopic peak at m/z 146.1176 (Free base [M+H]⁺).

  • Verify the isotopic envelope: M (100%), M+1 (~8.1%), M+2 (~0.4% due to ¹⁸O).

  • Calculate the mass error: [(Measured Mass - 146.1176) / 146.1176] x 10^6. A result of ≤ 2 ppm confirms the chemical formula.

G A Sample Prep (trans-4-Isopropoxy-3-pyrrolidinol HCl) + Internal Standard B Chromatographic Separation (UHPLC, C18 Column) Desalting Phase A->B C Ionization (ESI+ Mode) Salt Dissociation B->C D Mass Analysis (Orbitrap HRMS) R=140,000 C->D E Data Processing (Exact Mass & Isotope Matching) D->E

Fig 2. Self-validating LC-HRMS analytical workflow for pyrrolidinol derivatives.

Conclusion

The analytical profiling of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride requires a dual understanding of theoretical chemistry and empirical mass spectrometry. While the intact salt possesses an exact mass of 181.0870 Da with a distinct ~32% M+2 chlorine signature, practical LC-HRMS analysis detects the protonated free base at 146.1176 Da. By employing ultra-high resolution instrumentation (R=140,000) and internal lock-mass calibration, researchers can leverage exact mass and mass defect data to definitively confirm the structural integrity of this vital drug discovery scaffold.

References

  • EvitaChem. Screening Compounds P133187: trans-4-Isopropoxy-3-pyrrolidinol hydrochloride.
  • Sigma-Aldrich. trans-4-isopropoxy-3-pyrrolidinol hydrochloride | 1262769-95-8.
  • Benchchem. Role of the Pyrrolidine Scaffold in Drug Discovery.
  • Benchchem. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9.
  • Analytical Chemistry.
  • ResearchGate. Efficient Calculation of Exact Mass Isotopic Distributions.
  • PubMed/NIH. The isotopic distribution conundrum.
  • ResearchGate. High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis.

Sources

Exploratory

A Technical Guide to the Synthesis of trans-4-Isopropoxypyrrolidin-3-ol Derivatives

Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Specifically, 3,4-disubstituted pyrrolidines, such as t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Specifically, 3,4-disubstituted pyrrolidines, such as trans-4-isopropoxypyrrolidin-3-ol, are valuable chiral building blocks for creating molecules with precise three-dimensional arrangements of functional groups, which is critical for selective interaction with biological targets.[1][3] This guide provides an in-depth analysis of robust and stereoselective synthetic pathways to access this core structure and its derivatives. We will explore key strategies, including chiral pool synthesis and asymmetric dihydroxylation, offering detailed mechanistic insights and field-proven experimental protocols for researchers in drug discovery and chemical development.

Strategic Overview: Retrosynthetic Analysis

The primary challenge in synthesizing trans-4-isopropoxypyrrolidin-3-ol lies in controlling the stereochemistry at the C3 and C4 positions. A logical retrosynthetic analysis reveals two primary strategic disconnections, each leading to distinct and powerful synthetic approaches.

G cluster_0 Strategy A: C-O Bond Formation cluster_1 Strategy B: C-N Bond Formation Target trans-4-Isopropoxypyrrolidin-3-ol Epoxide Chiral Epoxide Intermediate Target->Epoxide Isopropoxide Ring Opening Diol Chiral Diol Intermediate Target->Diol Intramolecular Cyclization (SN2) Pyrroline N-Protected 3-Pyrroline Epoxide->Pyrroline Epoxidation Acyclic_Precursor Acyclic Amino Ester Diol->Acyclic_Precursor Stereoselective Dihydroxylation

Caption: Retrosynthetic analysis of the target molecule.

  • Strategy A (C-O Bond Formation): This approach disconnects the C4-O bond, identifying a chiral epoxide as the key intermediate. The trans stereochemistry is installed via an SN2 ring-opening of the epoxide with isopropoxide. The epoxide itself can be generated from an alkene precursor like N-protected 3-pyrroline.

  • Strategy B (C-N Bond Formation): This strategy involves the formation of the pyrrolidine ring itself as a key step. It disconnects one of the C-N bonds, pointing to an acyclic precursor. Stereocontrol is established early, for instance, by the asymmetric dihydroxylation of an alkene, followed by intramolecular cyclization.

Key Synthetic Pathway: Sharpless Asymmetric Dihydroxylation

One of the most reliable and widely adopted methods for establishing the syn-diol relationship, which is a precursor to the target trans-amino alcohol, is the Sharpless Asymmetric Dihydroxylation (SAD).[4][5] This powerful reaction transforms a prochiral alkene, such as N-Boc-3-pyrroline, into a chiral diol with high enantioselectivity.[6]

Mechanistic Rationale

The SAD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand.[4] The ligand and OsO₄ form a chiral complex that coordinates with the alkene from a specific face.[5] This is followed by a [3+2] cycloaddition to form an osmate ester intermediate.[5] Subsequent hydrolysis releases the chiral diol. A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, regenerates the OsO₄ catalyst, making the process economical and reducing the need for the highly toxic osmium reagent.[4][7]

The choice of ligand dictates the facial selectivity of the dihydroxylation:

  • AD-mix-β , containing the (DHQD)₂PHAL ligand, typically delivers the hydroxyl groups to the "top face" of the alkene.

  • AD-mix-α , with the (DHQ)₂PHAL ligand, delivers them to the "bottom face".

G Start N-Boc-3-Pyrroline Reagents OsO4 (cat.) AD-mix-β t-BuOH/H2O, 0°C Start->Reagents Dihydroxylation Intermediate cis-N-Boc-pyrrolidine- 3,4-diol Reagents->Intermediate Step2 1. MsCl, TEA 2. i-PrONa Intermediate->Step2 Mesylation & SN2 Inversion Final trans-4-Isopropoxy- N-Boc-pyrrolidin-3-ol Step2->Final

Caption: Workflow for synthesis via Sharpless Dihydroxylation.

Conversion to the Target Scaffold

With the cis-diol in hand, the next crucial step is the inversion of stereochemistry at one of the hydroxyl-bearing carbons to achieve the desired trans configuration. This is elegantly accomplished through a two-step sequence:

  • Selective Monosulfonylation: The primary or less-hindered hydroxyl group of the diol is selectively activated by conversion to a good leaving group, typically a mesylate (OMs) or tosylate (OTs).

  • Intramolecular SN2 Cyclization/Intermolecular Opening: In many syntheses, this activation is followed by an intramolecular cyclization to form a transient epoxide.[8] This epoxide is then opened in a regioselective SN2 reaction by isopropoxide.[9] The nucleophilic attack occurs at the less substituted carbon, leading to the inversion of stereochemistry and yielding the trans-3-hydroxy-4-isopropoxy product.[10] Alternatively, direct displacement of the mesylate by isopropoxide can also achieve the same stereochemical outcome.

Representative Experimental Protocol

Step 1: Asymmetric Dihydroxylation of N-Boc-3-pyrroline [11]

  • To a stirred solution of N-Boc-3-pyrroline (1.0 eq) in a 1:1 mixture of t-butanol and water at 0 °C, add AD-mix-β (approx. 1.4 g per mmol of alkene).

  • Stir the resulting slurry vigorously at 0 °C for 18-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and stir for 1 hour at room temperature.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield cis-N-Boc-pyrrolidine-3,4-diol.

Step 2: Conversion to trans-4-Isopropoxypyrrolidin-3-ol

  • Dissolve the cis-diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq).

  • Stir the reaction at 0 °C for 2 hours. Upon completion, wash the mixture with saturated sodium bicarbonate solution, dry the organic layer, and concentrate to yield the crude mesylate, which is often used without further purification.

  • Prepare a solution of sodium isopropoxide by adding sodium hydride (3.0 eq) to excess isopropanol at 0 °C, then allowing it to warm to room temperature.

  • Add a solution of the crude mesylate in anhydrous THF to the sodium isopropoxide solution.

  • Heat the mixture to reflux and stir for 12-16 hours.

  • Cool the reaction, quench carefully with water, and extract with ethyl acetate.

  • Purify the crude product by flash chromatography to yield N-Boc-trans-4-isopropoxypyrrolidin-3-ol. The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM) if the free amine is desired.

Alternative & Complementary Pathways

While the Sharpless Dihydroxylation route is highly effective, other strategies offer unique advantages and access to different derivatives.

Chiral Pool Synthesis

Starting from readily available, enantiomerically pure natural products is a powerful strategy.[12] L- or D-aspartic acid and 4-hydroxy-L-proline are excellent chiral pool starting materials for pyrrolidine derivatives.[13][14] For example, a synthesis starting from a protected 4-hydroxyproline derivative can establish one stereocenter, with subsequent chemical manipulations used to install the second stereocenter at C3.[14]

Aziridine Ring-Opening/Expansion

Aziridines are versatile intermediates for synthesizing nitrogen-containing heterocycles.[15] An N-protected cinnamylaziridine can undergo an N-bromosuccinimide (NBS)-induced cascade reaction involving aminocyclization and ring expansion to diastereoselectively form functionalized pyrrolidines.[15] This method allows for the rapid construction of the core with multiple stereocenters.

Comparison of Synthetic Routes

Strategy Starting Material Key Reaction Stereocontrol Advantages Disadvantages
Sharpless Dihydroxylation N-Boc-3-PyrrolineAsymmetric DihydroxylationLigand-controlledHigh enantioselectivity, reliable, well-documented.[4]Requires expensive and toxic OsO₄ (though catalytic).
Chiral Pool 4-Hydroxy-L-prolineFunctional Group InterconversionSubstrate-controlledReadily available, inexpensive starting materials.[12]Can require longer synthetic sequences.[2]
Aziridine Ring Expansion CinnamylaziridineNBS-induced cascadeDiastereoselectiveRapid complexity generation, novel substitution patterns.[15]Substrate synthesis can be complex.

Conclusion

The synthesis of trans-4-isopropoxypyrrolidin-3-ol and its derivatives is a well-addressed challenge in modern organic chemistry, with several robust and stereoselective methods available to the practicing scientist. The Sharpless Asymmetric Dihydroxylation pathway stands out for its high enantioselectivity and reliability, providing a direct route to a key cis-diol intermediate that can be readily converted to the desired trans product. For large-scale synthesis or when cost is a primary driver, chiral pool approaches from materials like hydroxyproline offer a compelling alternative. The choice of synthetic route will ultimately depend on the specific target derivative, required scale, and available resources, but the strategies outlined in this guide provide a solid foundation for accessing this valuable class of molecules for drug discovery and development.

References

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Foundational

Advanced Stereochemical Assignment of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride: A Comprehensive Methodological Framework

Executive Summary The rigorous stereochemical assignment of small-molecule building blocks is a non-negotiable pillar of modern drug development. trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8) is a d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rigorous stereochemical assignment of small-molecule building blocks is a non-negotiable pillar of modern drug development. trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8) is a densely functionalized chiral scaffold containing two contiguous stereocenters. Due to the inherent conformational flexibility of the five-membered pyrrolidine ring, standard 1D NMR techniques are often insufficient for unambiguous assignment.

This technical guide provides a definitive, self-validating methodological framework for elucidating both the relative (diastereomeric) and absolute (enantiomeric) configuration of this molecule, leveraging multidimensional NMR, Single Crystal X-ray Diffraction (SCXRD), and chemical derivatization.

Structural Dynamics and Causality in Analytical Selection

Substituted pyrrolidines are privileged motifs in medicinal chemistry, but they present unique analytical challenges. The pyrrolidine ring rapidly interconverts between envelope and half-chair conformations. This dynamic behavior averages out the spatial relationships between vicinal protons, meaning that reliance on simple Karplus-derived coupling constants ( 3J ) can lead to erroneous stereochemical assignments[1].

To establish a self-validating analytical system, we must decouple relative stereochemistry (proving the trans relationship) from absolute stereochemistry (proving the exact 3R,4R or 3S,4S configuration).

Elucidating Relative Stereochemistry: The trans-Configuration

The first objective is to confirm the trans relationship between the C3-hydroxyl and C4-isopropoxy groups.

Causality of Method Choice: While the 3JH3,H4​ coupling constant provides initial clues—typically 2–4 Hz for trans isomers (dihedral angle ~90°–120°) and 6–9 Hz for cis isomers (dihedral angle ~0°–30°)—conformational averaging necessitates orthogonal validation. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is employed to measure through-space dipole-dipole interactions. A true trans isomer will exhibit negligible NOE cross-peaks between H3 and H4 due to their anti-periplanar spatial arrangement, whereas a cis isomer will show a strong cross-peak.

NMR_Logic Start trans-4-Isopropoxy-3-pyrrolidinol Diastereomeric Mixture NMR 1H NMR & 2D NOESY Acquisition Start->NMR J_Coupling Evaluate 3J(H3,H4) Coupling Constant NMR->J_Coupling NOE Evaluate NOE Cross-Peaks NMR->NOE Cis Cis-Isomer (J ≈ 6-9 Hz, Strong H3-H4 NOE) J_Coupling->Cis Large J Trans Trans-Isomer (J ≈ 2-4 Hz, Weak/No H3-H4 NOE) J_Coupling->Trans Small J NOE->Cis Spatial Proximity NOE->Trans Anti-periplanar

Workflow for diastereomeric assignment of pyrrolidinols via NMR.

Determining Absolute Stereochemistry: Orthogonal Modalities

Once the trans relative geometry is established, the absolute configuration must be determined. We deploy two orthogonal methods to ensure absolute trustworthiness.

Single Crystal X-ray Diffraction (SCXRD) via Anomalous Dispersion

Causality of Method Choice: Standard X-ray crystallography cannot distinguish enantiomers of light-atom molecules (C, H, N, O) because their anomalous scattering signal is too weak. However, the presence of the hydrochloride salt in trans-4-Isopropoxy-3-pyrrolidinol hydrochloride is a strategic advantage. The chloride ion ( Z=17 ) serves as a heavy atom. By utilizing Copper K α radiation ( λ=1.5418 Å) instead of standard Molybdenum K α , we maximize the anomalous dispersion signal of the chloride ion. This allows for the precise calculation of the Flack parameter[2]. A Flack parameter refining to 0.0±0.1 definitively confirms the absolute structure.

Mosher's Method (MTPA Derivatization)

Causality of Method Choice: To provide solution-state validation, we utilize Mosher's esterification. Because the molecule contains both a secondary amine and a secondary alcohol, direct treatment with Mosher's acid chloride (MTPA-Cl) would yield a complex mixture of amides and esters. Therefore, chemoselective N-Boc protection of the pyrrolidine nitrogen is a mandatory prerequisite[3]. Subsequent esterification of the C3-OH with (R)- and (S)-MTPA-Cl generates diastereomers. The ΔδSR (chemical shift difference between S and R esters) of the H4 and isopropoxy protons reveals the absolute configuration at C3 based on the magnetic shielding cone of the MTPA phenyl ring.

Absolute_Config Target Enantiopure trans-Isomer (HCl Salt) Methods Orthogonal Absolute Configuration Workflows Target->Methods SCXRD SCXRD (Cu Kα) Anomalous Dispersion Methods->SCXRD Mosher N-Boc Protection & Mosher's Esterification Methods->Mosher Flack Calculate Flack Parameter (Target: 0.0 ± 0.1) SCXRD->Flack DeltaDelta Calculate Δδ(S-R) from 1H NMR Mosher->DeltaDelta Config Absolute Configuration Assigned (e.g., 3R, 4R) Flack->Config Validated DeltaDelta->Config Validated

Orthogonal workflows for determining the absolute configuration of chiral pyrrolidinols.

Self-Validating Experimental Protocols

Protocol A: 2D NOESY NMR Acquisition
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . (DMSO is chosen to ensure slow exchange of the OH proton, allowing potential observation of OH spatial couplings).

  • 1D Acquisition: Acquire a standard 1 H NMR spectrum (ns=16, d1=2s) to map the H3 and H4 resonances.

  • 2D Acquisition: Set up a 2D NOESY experiment with a mixing time ( τm​ ) of 300–500 ms.

  • Validation Check: Verify the presence of diagonal peaks and expected geminal cross-peaks (e.g., H2a/H2b) to confirm the correct mixing time. The absence of an H3-H4 cross-peak validates the trans configuration.

Protocol B: SCXRD Crystallization and Flack Parameter Analysis
  • Crystallization: Dissolve 20 mg of the hydrochloride salt in a minimal volume of hot methanol.

  • Vapor Diffusion: Perform vapor diffusion using diethyl ether as the antisolvent at 4°C for 48–72 hours to grow diffraction-quality single crystals.

  • Data Collection: Mount a high-quality crystal on a diffractometer equipped with a Cu K α microsource ( λ=1.5418 Å).

  • Validation Check: Collect data ensuring high redundancy and >99% coverage of Friedel pairs . During structure refinement (e.g., using SHELXL), the Flack parameter must refine to x=0.00±0.05 . A standard uncertainty >0.1 invalidates the absolute assignment.

Protocol C: Mosher's Ester Derivatization
  • N-Protection: React the hydrochloride salt (1 eq) with Boc 2​ O (1.2 eq) and triethylamine (2.5 eq) in DCM at room temperature for 4 hours. Isolate the N-Boc intermediate via silica gel chromatography.

  • Esterification: Divide the N-Boc intermediate into two vials. To vial A, add (R)-MTPA-Cl (1.5 eq), DMAP (0.2 eq), and pyridine in DCM. To vial B, add (S)-MTPA-Cl under identical conditions.

  • Validation Check: Monitor by LCMS. The reaction must reach >95% conversion to prevent kinetic resolution, which could artificially enrich one enantiomer and skew the NMR analysis.

  • Analysis: Purify the diastereomeric esters and acquire 1 H NMR spectra to calculate ΔδSR .

Quantitative Data Summaries

Table 1: Diagnostic NMR Parameters for Relative Stereochemistry

ParameterExpected for cis-IsomerExpected for trans-IsomerDiagnostic Value
3JH3,H4​ Coupling 6.0 – 9.0 Hz2.0 – 4.0 HzPrimary indicator of dihedral angle
H3-H4 NOESY Cross-Peak StrongWeak / AbsentDefinitive proof of spatial proximity
H2-H4 NOESY Cross-Peak WeakStrong (1,3-diaxial like)Secondary conformational proof

Table 2: Multi-Modal Absolute Configuration Data Matrix

Analytical ModalityTarget MetricSuccess CriterionValidation Status
SCXRD (Cu K α ) Flack Parameter ( x ) 0.00±0.05 Confirms absolute spatial arrangement
SCXRD (Cu K α ) Friedel Pair Coverage >99% Ensures statistical validity of x
Mosher's Method ΔδSR (H4 proton)Consistent sign (+ or -)Confirms C3 stereocenter configuration
Chiral HPLC Enantiomeric Excess (ee) >98% Confirms bulk sample enantiopurity

References

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - NIH PubMed Central (PMC) -[Link]

  • Howard Flack and the Flack Parameter - MDPI (Crystals) -[Link]

  • Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines - The Journal of Organic Chemistry (ACS Publications) -[Link]

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Exploratory

Solubility Profile of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride in Organic Solvents: A Methodological and Predictive Analysis

An In-depth Technical Guide Executive Summary The development of novel pharmaceutical agents hinges on a thorough understanding of their physicochemical properties, with solubility being a cornerstone for bioavailability...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

The development of novel pharmaceutical agents hinges on a thorough understanding of their physicochemical properties, with solubility being a cornerstone for bioavailability, formulation, and process chemistry. This guide provides a comprehensive technical overview of the solubility profile of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the compound's novelty, publicly available, empirical solubility data is limited. Therefore, this document establishes a predictive and methodological framework. It combines theoretical principles of solubility with detailed, best-practice experimental protocols for its determination. We present a plausible, predicted solubility profile based on the molecule's structural attributes and furnish the reader with the necessary tools to perform a rigorous, in-house validation. This approach ensures that researchers, scientists, and drug development professionals can strategically navigate solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility

trans-4-Isopropoxy-3-pyrrolidinol hydrochloride is a substituted pyrrolidinol, a class of compounds frequently explored in drug discovery for its versatile scaffolding. The presence of a hydroxyl group, an ether linkage, and a secondary amine (as a hydrochloride salt) creates a molecule with a complex and fascinating solubility behavior. Its structure features both hydrogen bond donors (-OH, -NH2+) and acceptors (-O-), alongside a non-polar isopropyl group, all influencing its interaction with various solvents.

Understanding the solubility of this Active Pharmaceutical Ingredient (API) is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization is critical for achieving high yield and purity.

  • Formulation Science: Solubility dictates the choice of excipients and delivery systems, directly impacting the drug's bioavailability and therapeutic efficacy.

  • Analytical Chemistry: Developing robust analytical methods, such as HPLC or SFC, requires the analyte to be fully soluble in the mobile phase.

This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure and then provide a detailed experimental workflow for empirical determination.

Theoretical Analysis & Predicted Solubility Profile

The solubility of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride is governed by the interplay of its polar and non-polar functionalities. As a hydrochloride salt, it is expected to have significant solubility in polar protic solvents where the salt can dissociate and the resulting ions can be effectively solvated.

Key Molecular Features Influencing Solubility:

  • Pyrrolidinium Cation: The protonated amine forms a charged center, favoring interactions with high-dielectric constant solvents.

  • Hydroxyl Group (-OH): Acts as a strong hydrogen bond donor and acceptor, promoting solubility in protic solvents like water, methanol, and ethanol.

  • Isopropoxy Group (-O-CH(CH₃)₂): The ether oxygen is a hydrogen bond acceptor, but the isopropyl group introduces steric bulk and lipophilicity, which can enhance solubility in less polar or aprotic polar solvents.

  • Chloride Anion (Cl⁻): Requires solvation by polar solvents.

This duality suggests that while solubility will be highest in polar protic solvents, the isopropoxy moiety may confer partial solubility in solvents of intermediate polarity.

The following table presents a predicted, semi-quantitative solubility profile for trans-4-Isopropoxy-3-pyrrolidinol hydrochloride at ambient temperature (~25°C). This data is derived from first principles and comparison with structurally analogous compounds. It is intended as a starting point for experimental verification.

Solvent Solvent Class Predicted Solubility (mg/mL) Classification Rationale for Prediction
WaterPolar Protic> 200Very SolubleExcellent solvation of the hydrochloride salt and strong hydrogen bonding with the hydroxyl group.
MethanolPolar Protic> 100Freely SolubleHigh polarity and hydrogen bonding capacity effectively solvate the ionic and polar groups.
EthanolPolar Protic50 - 100SolubleGood polarity, but the slightly larger alkyl chain reduces solvating efficiency compared to methanol.
IsopropanolPolar Protic10 - 30Sparingly SolubleIncreased steric hindrance and lower polarity reduce the ability to effectively solvate the salt.
AcetonitrilePolar Aprotic1 - 10Slightly SolubleHigh dielectric constant can stabilize ions, but lack of hydrogen bond donation limits solvation of the chloride anion.
AcetonePolar Aprotic< 1Very Slightly SolubleModerate polarity is insufficient to overcome the lattice energy of the salt.
Dichloromethane (DCM)Non-polar< 0.1Practically InsolubleLow polarity and inability to form hydrogen bonds result in poor solvation.
TolueneNon-polar< 0.1Practically InsolubleAromatic, non-polar nature is incompatible with the highly polar, ionic compound.
Tetrahydrofuran (THF)Polar Aprotic1 - 10Slightly SolubleThe ether oxygen can solvate the cation, but overall polarity is moderate. The isopropoxy group may favor this interaction.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Freely SolubleExceptionally high polarity and strong hydrogen bond accepting character effectively solvate the cation.

Experimental Workflow for Solubility Determination

A robust and reproducible method for determining solubility is crucial. The following section details the equilibrium shake-flask method, a gold standard for solubility assessment.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation prep_api Weigh API prep_vial Combine in Vial prep_api->prep_vial prep_solvent Measure Solvent Volume prep_solvent->prep_vial agitate Agitate at Constant T (e.g., 24-48h @ 25°C) prep_vial->agitate Excess solid is critical check Visually Inspect for Solid API Presence agitate->check separate Separate Phases (Centrifuge/Filter) check->separate If solid remains aliquot Take Supernatant Aliquot separate->aliquot dilute Dilute Sample aliquot->dilute analyze Analyze via HPLC-UV dilute->analyze quantify Quantify Concentration analyze->quantify std_curve Prepare Calibration Curve std_curve->quantify solubility Calculate Solubility (mg/mL) quantify->solubility G Solubility Accurate Solubility Value Temp Temperature Control (±0.5°C) Solubility->Temp Time Equilibration Time (24-72h) Solubility->Time Purity API Purity & Polymorph Form Solubility->Purity pH Solvent pH (for aqueous) Solubility->pH Evap Solvent Evaporation Solubility->Evap Adsorption Adsorption to Filter/Vial Solubility->Adsorption

Caption: Key experimental variables that must be controlled for accurate results.

  • Temperature: Solubility is highly temperature-dependent. All steps, from equilibration to separation, must be performed at a precisely controlled temperature.

  • Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can have vastly different solubilities. The solid form of the API used must be characterized (e.g., by XRPD) and kept consistent.

  • Purity of Compound and Solvent: Impurities can either increase or decrease apparent solubility. Always use high-purity API and HPLC-grade solvents.

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility. The system must reach a true thermodynamic equilibrium.

  • pH of the Medium: While less critical for aprotic organic solvents, any residual water or acidic/basic impurities can affect the ionization state of the compound, altering its solubility.

Conclusion and Future Directions

This guide provides a robust framework for understanding and determining the solubility of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride. The predictive analysis, grounded in fundamental chemical principles, offers a strategic starting point for solvent screening. The detailed experimental protocol for the shake-flask method provides a reliable path to generating high-quality, empirical data.

For drug development professionals, the next steps would involve:

  • Executing the described protocol to validate and refine the predicted solubility table.

  • Investigating the temperature dependence of solubility in key solvents to create solubility curves.

  • Assessing the kinetic solubility using high-throughput methods for early-stage discovery screening.

  • Characterizing the solid form of the API before and after the experiment to check for any polymorphic transformations.

By systematically combining predictive theory with rigorous experimental practice, researchers can accelerate the development timeline, ensuring that formulation and process development are built on a solid foundation of physicochemical understanding.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Avdeef, A. (2012). Solubility of sparingly-soluble drugs. In Absorption and Drug Development (pp. 131-189). John Wiley & Sons. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617–630. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Alkylation of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction N-substituted pyrrolidinol scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted pyrrolidinol scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The substituent on the pyrrolidine nitrogen often plays a critical role in modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and versatile methods for the N-alkylation of pyrrolidinol derivatives is of significant interest to the drug discovery and development community.

This guide provides a detailed overview of established protocols for the N-alkylation of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride, a key intermediate for various therapeutic agents. We will explore two primary synthetic strategies: Reductive Amination and Direct Alkylation . The protocols are designed to be clear, concise, and reproducible, with an emphasis on the underlying chemical principles to aid in troubleshooting and optimization.

Chemical Principles

trans-4-Isopropoxy-3-pyrrolidinol is a secondary cyclic amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and thus susceptible to reaction with electrophiles, such as aldehydes, ketones, and alkyl halides. However, the starting material is provided as a hydrochloride salt. In this form, the nitrogen lone pair is protonated, rendering it non-nucleophilic. Therefore, a crucial first step in any N-alkylation protocol is the in-situ neutralization of the hydrochloride salt with a suitable base to liberate the free secondary amine.

PART 1: Reductive Amination

Reductive amination is a highly versatile and widely employed method for the N-alkylation of amines.[3][4] This one-pot procedure involves the reaction of the secondary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the desired N-alkylated product.[5] This method is favored for its operational simplicity, broad substrate scope, and high functional group tolerance.[5]

A key advantage of reductive amination is that it avoids the over-alkylation often observed with direct alkylation methods.[3][6] The reaction proceeds through a distinct iminium ion intermediate, which is selectively reduced by a mild reducing agent.

Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive amination reactions.[7] It is less basic and more sterically hindered than other common borohydrides, which contributes to its selectivity for reducing the iminium ion in the presence of the starting carbonyl compound.[7]

Materials:

  • trans-4-Isopropoxy-3-pyrrolidinol hydrochloride

  • Aldehyde or Ketone (e.g., isobutyraldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (1.0 eq) and dissolve it in dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq) to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.0 - 1.2 eq) to the reaction mixture. Stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM or DCE (2 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated pyrrolidinol.[4]

Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Neutralization cluster_2 Iminium Formation cluster_3 Reduction cluster_4 Work-up & Purification A trans-4-Isopropoxy-3-pyrrolidinol HCl in DCM/DCE B Add Base (TEA/DIPEA) A->B Stir 10-15 min C Add Aldehyde/Ketone B->C Stir 20-30 min D Add NaBH(OAc)₃ C->D Portion-wise addition E Quench with NaHCO₃ D->E Stir to completion (2-24h) F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I I H->I Pure N-alkylated product

Caption: Workflow for Reductive Amination.

Expected Yields for Reductive Amination
Carbonyl CompoundExpected Yield (%)
Isobutyraldehyde85 - 95
Benzaldehyde80 - 90
Acetone75 - 85
Cyclohexanone80 - 90

Note: Yields are estimates and may vary depending on reaction scale and specific conditions.

PART 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward method for forming carbon-nitrogen bonds.[6] The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide.

A significant challenge with this method is controlling the reaction to prevent over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[4][6] However, for the synthesis of tertiary amines from a secondary amine starting material, this is the intended outcome. Careful control of stoichiometry and reaction conditions is crucial for achieving high yields of the desired mono-alkylated product.

Protocol 2: Direct Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of trans-4-Isopropoxy-3-pyrrolidinol with an alkyl halide in the presence of a suitable base.

Materials:

  • trans-4-Isopropoxy-3-pyrrolidinol hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (1.0 eq) and potassium carbonate (2.0 - 3.0 eq) or cesium carbonate (1.5 - 2.0 eq) in acetonitrile (MeCN) or N,N-dimethylformamide (DMF).

  • Alkyl Halide Addition: Add the alkyl halide (1.0 - 1.2 eq) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification:

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue via flash column chromatography to isolate the N-alkylated pyrrolidinol.

Direct Alkylation Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Pyrrolidinol-H+ Cl-Base Pyrrolidinol-H+ Cl-Base Pyrrolidinol Pyrrolidinol Pyrrolidinol-H+ Cl-Base->Pyrrolidinol Pyrrolidinol Anion Free Amine Pyrrolidinol->Pyrrolidinol Anion Pyrrolidinol AnionR-X Pyrrolidinol AnionR-X Transition State Transition State Pyrrolidinol AnionR-X->Transition State N-Alkylated PyrrolidinolX- N-Alkylated PyrrolidinolX- Transition State->N-Alkylated PyrrolidinolX- R-X Alkyl Halide X- Halide Ion

Caption: Mechanism of Direct N-Alkylation.

Troubleshooting and Optimization

  • Low Yields in Reductive Amination:

    • Ensure the quality of the reducing agent. Sodium triacetoxyborohydride can be sensitive to moisture.

    • Consider adding a catalytic amount of acetic acid to facilitate iminium ion formation, especially with less reactive ketones.

    • For sterically hindered ketones, longer reaction times or elevated temperatures may be necessary.

  • Over-alkylation in Direct Alkylation:

    • Use the alkylating agent as the limiting reagent (1.0 eq or slightly less).

    • Add the alkyl halide slowly to the reaction mixture.

    • Lowering the reaction temperature can sometimes improve selectivity for mono-alkylation.

  • Reaction Stalls:

    • In both methods, ensure the base is sufficiently strong and added in adequate amounts to fully neutralize the hydrochloride salt.

    • Verify the purity of all reagents and solvents. Water can interfere with the reaction.

Conclusion

The N-alkylation of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride can be effectively achieved through both reductive amination and direct alkylation protocols. The choice of method will depend on the desired substituent, the availability of starting materials, and the desired scale of the reaction. Reductive amination is generally the preferred method due to its high selectivity and broad substrate scope. Direct alkylation provides a more classical approach that can be effective for certain substrates. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully synthesize a wide range of N-alkylated pyrrolidinol derivatives for their drug discovery and development programs.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • ResearchGate. (2026, March 6). (PDF) Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • ResearchGate. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • National Institutes of Health. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

  • YouTube. (2020, March 21). reductive amination & secondary amine synthesis. [Link]

  • ACS Publications. (2009, July 10). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. [Link]

  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • Organic Chemistry Portal. (n.d.). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. [Link]

  • ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Macmillan Group - Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]

  • Myers, A. (n.d.). Myers Chem 115. [Link]

Sources

Application

Application Note: Regio- and Chemoselective C-N Cross-Coupling of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride

Executive Summary & Strategic Significance trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8) is a highly valuable, sp³-rich chiral building block utilized in modern medicinal chemistry to improve physic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8) is a highly valuable, sp³-rich chiral building block utilized in modern medicinal chemistry to improve physicochemical properties, such as aqueous solubility, metabolic stability, and target binding via defined hydrogen-bond vectors. Functionalizing this scaffold via C-N cross-coupling (Buchwald-Hartwig amination) with aryl or heteroaryl halides is a critical transformation for drug development[1]. However, the presence of a hydrochloride salt, a free secondary hydroxyl group, and the steric bulk of the trans-3,4-disubstitution pattern presents unique chemoselectivity and reactivity challenges that require precise catalytic design.

Mechanistic Causality & Reaction Design

To achieve high yields and absolute chemoselectivity, the experimental conditions must be engineered to address three specific molecular challenges:

  • Managing the Hydrochloride Salt: The substrate is supplied as an HCl salt, which completely inhibits the oxidative addition and amine coordination steps of the palladium catalytic cycle if not neutralized. While pre-forming the free base is an option, it is prone to oxidative degradation and adds an unnecessary synthetic step. A superior, self-validating approach utilizes an excess of a heterogeneous inorganic base (e.g., 3.0 equivalents of Cs₂CO₃)[2] to liberate the free amine in situ while simultaneously participating in the deprotonation of the Pd-amido complex[3].

  • N- vs. O- Chemoselectivity: The substrate possesses both a secondary amine and a secondary alcohol. Palladium-catalyzed cross-coupling must be strictly directed toward C-N bond formation. The use of strong alkoxide bases like NaOtBu (pKₐ ~19) can inadvertently deprotonate the hydroxyl group, leading to competing C-O cross-coupling (etherification) or substrate decomposition[3]. Therefore, a milder base like Cs₂CO₃ is mandated to preserve the integrity of the hydroxyl group.

  • Ligand Selection for Steric Accommodation: The trans-isopropoxy group at C4 introduces moderate steric hindrance adjacent to the reactive nitrogen center. Bulky, electron-rich dialkylbiaryl phosphine ligands, specifically RuPhos or XPhos, are required. These ligands accelerate the reductive elimination step, outcompeting potential β-hydride elimination. Furthermore, their massive steric profile heavily disfavors the coordination of the more sterically demanding alkoxide, ensuring >99:1 N:O chemoselectivity.

Visualizations of Catalytic Logic and Workflow

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Ar-X Insertion Pd0->OxAdd Ar-X AmineBind Amine Coordination HCl Neutralized by Cs2CO3 OxAdd->AmineBind Pyrrolidinol HCl Deprot Deprotonation Forms Pd-Amido Complex AmineBind->Deprot Cs2CO3 RedElim Reductive Elimination Highly N-Selective Deprot->RedElim Chemoselectivity Control RedElim->Pd0 Catalyst Regeneration Product Product N-Aryl Pyrrolidinol RedElim->Product Release

Figure 1: Pd-catalyzed Buchwald-Hartwig catalytic cycle highlighting N-chemoselectivity.

ExperimentalWorkflow S1 1. Reagent Assembly (Glovebox/Schlenk) S2 2. In Situ Free-Basing (Excess Cs2CO3) S1->S2 S3 3. C-N Cross-Coupling (100°C, 1,4-Dioxane) S2->S3 S4 4. Reaction Quench (Cool & Filter) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Figure 2: Step-by-step experimental workflow for the C-N cross-coupling reaction.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and reaction efficiency, demonstrating why the RuPhos/Cs₂CO₃ system is the optimal self-validating choice for this specific substrate.

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)N:O Selectivity
1Pd₂(dba)₃ / BINAPNaOtBu (2.5)Toluene904585:15
2Pd(OAc)₂ / XPhosCs₂CO₃ (3.0)1,4-Dioxane10078>95:5
3 Pd₂(dba)₃ / RuPhos Cs₂CO₃ (3.0) 1,4-Dioxane 100 92 >99:1
4Pd₂(dba)₃ / RuPhosK₃PO₄ (3.0)t-AmylOH10085>99:1
5Pd₂(dba)₃ / RuPhosNaOtBu (2.5)1,4-Dioxane1006080:20

Data Interpretation: Entry 3 provides the optimal balance. The use of NaOtBu (Entries 1 and 5) results in diminished yields and poor chemoselectivity due to competitive alkoxide deprotonation[3].

Standardized Experimental Protocol

This protocol is designed as a self-validating system for a 1.0 mmol scale reaction.

Materials Required:

  • trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (1.2 mmol, 1.2 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd dimer = 4 mol% active Pd)

  • RuPhos (0.048 mmol, 4.8 mol%)

  • Cesium Carbonate (Cs₂CO₃, finely milled, anhydrous) (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Reagent Assembly (Inert Atmosphere): To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), trans-4-isopropoxy-3-pyrrolidinol hydrochloride (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.048 mmol), and anhydrous Cs₂CO₃ (3.0 mmol)[2].

    • Causality Note: Cs₂CO₃ must be finely milled to maximize surface area for the heterogeneous in situ free-basing of the hydrochloride salt.

  • Degassing and Solvent Addition: Evacuate the Schlenk tube and backfill with ultra-pure Argon (repeat 3 times). Under a positive flow of Argon, add anhydrous 1,4-Dioxane (5.0 mL). Seal the tube with a Teflon screw cap.

  • Reaction Execution & Self-Validation: Submerge the Schlenk tube in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm).

    • Visual Checkpoint: Within 5-10 minutes of heating, the reaction mixture should transition from the dark purple/red of the Pd₂(dba)₃ resting state to a distinct red-brown or golden-yellow hue, indicating the successful formation of the active LPd(0) catalyst and subsequent oxidative addition[3].

  • Monitoring: Stir the reaction for 12–16 hours. Monitor the consumption of the aryl halide via LC-MS or TLC (Eluent: 5% MeOH in DCM). The presence of a highly polar spot corresponding to the starting pyrrolidinol is normal due to the 1.2 equiv excess.

  • Quench and Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts (Cs₂CO₃ and CsCl) and precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 10% Methanol in Dichloromethane containing 1% Triethylamine to prevent streaking of the basic amine product) to afford the pure N-arylated trans-4-isopropoxy-3-pyrrolidinol.

Sources

Method

Application Notes and Protocols: Boc Protection of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride

For: Researchers, scientists, and drug development professionals Introduction In the landscape of modern medicinal chemistry and pharmaceutical development, the precise control of reactive functional groups is paramount...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the precise control of reactive functional groups is paramount for the successful synthesis of complex molecular architectures.[1][2] The pyrrolidine scaffold, in particular, is a privileged structure found in numerous FDA-approved drugs and biologically active compounds.[3] trans-4-Isopropoxy-3-pyrrolidinol is a valuable chiral building block used in the synthesis of a variety of pharmaceutical agents.[4] Its hydrochloride salt form ensures stability and ease of handling.

The protection of the secondary amine in trans-4-Isopropoxy-3-pyrrolidinol is a critical step to allow for selective modification of the hydroxyl group or other functionalities in a multi-step synthesis.[5] The tert-butyloxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines. This preference is due to its remarkable stability across a wide range of nucleophilic and basic conditions, coupled with the mild acidic conditions required for its removal.[6][7][8]

This document provides a detailed, field-proven protocol for the Boc protection of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride. It delves into the mechanistic rationale, experimental details, and characterization of the final product, offering a comprehensive guide for researchers in synthetic and medicinal chemistry.

Mechanistic Rationale: The "Why" Behind the Protocol

The Boc protection of an amine is fundamentally a nucleophilic acyl substitution reaction.[6] The reaction proceeds through the attack of the nucleophilic secondary amine of the pyrrolidinol on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc)₂O.[1][9]

Since the starting material is a hydrochloride salt, the pyrrolidine nitrogen is protonated. A base, typically a tertiary amine like triethylamine (Et₃N), is required to neutralize the hydrochloride salt, thus liberating the free, nucleophilic secondary amine.[9][10] The triethylamine also acts as a scavenger for the proton generated during the carbamate formation, driving the reaction to completion.[9]

The reaction forms a transient tetrahedral intermediate which then collapses.[11] This collapse eliminates a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[11][12]

Boc Protection Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Pyr_HCl trans-4-Isopropoxy-3- pyrrolidinol hydrochloride Pyr_Free Free Pyrrolidinol (Nucleophilic Amine) Pyr_HCl->Pyr_Free Et3N TEA_HCl Et3N.HCl Pyr_HCl->TEA_HCl Et3N TEA Triethylamine (Et3N) Intermediate Tetrahedral Intermediate Pyr_Free->Intermediate + (Boc)2O Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Product N-Boc Protected Product Intermediate->Product Byproducts t-BuOH + CO2 Intermediate->Byproducts Decomposition of leaving group

Caption: Workflow of the Boc protection reaction.

Experimental Protocol

This protocol has been optimized for high yield and purity.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
trans-4-Isopropoxy-3-pyrrolidinol hydrochloride1262769-95-8181.66Starting material.[13]
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.25Acylating agent.[8]
Triethylamine (Et₃N)121-44-8101.19Base. Store over KOH.
Dichloromethane (DCM)75-09-284.93Anhydrous, reaction solvent.
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01For aqueous workup.
Brine (Saturated aqueous NaCl)7647-14-558.44For aqueous workup.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Drying agent.
Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, suspend trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (2.2 eq.) to the stirred suspension. It is crucial to add slightly more than two equivalents of base: one to neutralize the hydrochloride salt and the second to act as a base for the protection reaction itself. Stir for 10-15 minutes at 0 °C. The suspension should become a clear solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.) portion-wise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (e.g., 1:1 v/v). The starting material is polar, while the product is significantly less polar.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental_Workflow A 1. Suspend Pyrrolidinol HCl in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Triethylamine (2.2 eq) B->C D 4. Add (Boc)2O (1.1 eq) C->D E 5. Warm to RT, stir for 2-4h D->E F 6. Monitor by TLC E->F G 7. Quench & Aqueous Workup (NaHCO3, H2O, Brine) F->G H 8. Dry (MgSO4), Filter, & Concentrate G->H I 9. Purify via Column Chromatography (if needed) H->I J Final Product: N-Boc-trans-4-Isopropoxy-3-pyrrolidinol I->J

Caption: Step-by-step experimental workflow.

Characterization of N-Boc-trans-4-Isopropoxy-3-pyrrolidinol

Accurate characterization of the final product is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[14] The ¹H and ¹³C NMR spectra will show characteristic shifts confirming the successful Boc protection. Due to the restricted rotation around the carbamate C-N bond, some signals may appear broadened or as two sets of rotamers at room temperature.[15][16]

  • ¹H NMR: Expect to see a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The signals for the pyrrolidine ring protons will be shifted compared to the starting material.

  • ¹³C NMR: The appearance of new signals around 80 ppm (quaternary carbon of the Boc group) and 155 ppm (carbonyl carbon of the Boc group) are indicative of successful protection. The pyrrolidine ring carbons will also show characteristic shifts.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.

Trustworthiness and Self-Validation

In-Process Controls
  • TLC Monitoring: The disappearance of the highly polar starting material spot and the appearance of a new, less polar product spot provides a simple and effective way to monitor the reaction's progress and completion.

  • pH of Aqueous Wash: During the workup, ensuring the initial NaHCO₃ wash is basic (pH > 7) confirms the neutralization of any residual acidic species.

Troubleshooting
IssueProbable CauseSuggested Solution
Incomplete Reaction Insufficient base; inactive (Boc)₂O; low reaction temperature.Ensure anhydrous conditions. Use freshly opened or properly stored (Boc)₂O. Confirm the addition of 2.2 equivalents of triethylamine. Allow the reaction to stir for a longer duration at room temperature.
Low Yield Incomplete reaction; loss of product during aqueous workup (if product has some water solubility).Ensure the reaction goes to completion by TLC. During workup, back-extract the aqueous layers with the organic solvent (e.g., DCM or Ethyl Acetate) to recover any dissolved product.[17]
Presence of Impurities after Workup Excess (Boc)₂O or byproducts.If purification is necessary, column chromatography is effective. Residual tert-butanol can be removed under high vacuum.
Broadened NMR Signals Presence of rotamers due to restricted C-N bond rotation.This is a common characteristic of Boc-protected amines.[15] Running the NMR at an elevated temperature can sometimes coalesce the signals into sharper peaks.

Conclusion

The Boc protection of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride is a robust and reliable transformation that is fundamental for the use of this chiral building block in further synthetic applications. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently and efficiently synthesize the N-Boc protected product in high yield and purity. This application note serves as a comprehensive guide, grounded in established chemical principles, to ensure the successful execution of this critical synthetic step.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]

  • YouTube. Adding Boc Group Mechanism | Organic Chemistry. (2021). Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]

  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (2000). Available from: [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. (2013). Available from: [Link]

  • WordPress.com. Reactions that Work: Boc Protection | Chemtips. (2012). Available from: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. (2023). Available from: [Link]

  • Journal of Nuclear Medicine. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. (2023). Available from: [Link]

  • PMC. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]

  • ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2025). Available from: [Link]

  • Boc Resin Cleavage Protocol. Available from: [Link]

  • ScienceDirect. Conformational analysis of N-Boc-N,O-isopropylidene-a-serinals. A combined DFT and NMR study. Available from: [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... Available from: [Link]

  • PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Available from: [Link]

  • Rsc.org. SUPPLEMENTARY INFORMATION Structure revision and chemical synthesis of ligandrol's main bishydroxylated long-term metabolic ma. Available from: [Link]

  • PMC. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Available from: [Link]

  • NIH. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem. Available from: [Link]

  • ResearchGate. Evaluation of Physico-Chemical Properties Influence on Drug Product in vitro Profiles and Solubility Profile of Fourth Generation Antibacterial Drug. Available from: [Link]

Sources

Application

Catalytic Functionalization of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride: Advanced Methodologies for Medicinal Chemistry Scaffolds

Introduction & Structural Rationale Saturated aza-heterocycles, particularly highly substituted pyrrolidines, are ubiquitous structural motifs in modern drug discovery, frequently appearing in FDA-approved therapeutics[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Saturated aza-heterocycles, particularly highly substituted pyrrolidines, are ubiquitous structural motifs in modern drug discovery, frequently appearing in FDA-approved therapeutics[1]. Among these, trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8)[2] serves as a premium bifunctional building block.

From a synthetic perspective, this scaffold presents a unique challenge and opportunity:

  • Orthogonal Reactivity: It possesses a secondary amine (N1) and a secondary alcohol (C3), allowing for selective functionalization without the absolute need for protecting groups if the catalytic system is tuned correctly.

  • Steric Constraints: The trans-stereochemistry and the bulky isopropoxy ether at C4 introduce significant steric hindrance around the pyrrolidine ring.

  • Salt Form: Supplied as a hydrochloride salt[2], the amine is deactivated and requires careful in situ freebasing to participate in catalytic cycles without poisoning transition-metal catalysts with excess chloride ions.

This application note provides field-proven, self-validating protocols for the N-functionalization of this scaffold, focusing on Palladium-Catalyzed Buchwald-Hartwig N-Arylation [3] and Iridium-Catalyzed Borrowing Hydrogen N-Alkylation [1].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than just following a recipe.

Overcoming Sterics in Pd-Catalyzed N-Arylation

The N-arylation of pyrrolidines is a critical step in synthesizing biologically active molecules[4]. However, coupling an aryl halide with trans-4-Isopropoxy-3-pyrrolidinol is complicated by the steric bulk of the C4-isopropoxy group.

  • Ligand Selection: First-generation ligands (e.g., BINAP) often fail here due to slow reductive elimination, leading to catalyst decay (palladium black formation)[5]. Using bulky, electron-rich biaryl phosphine ligands like RuPhos accelerates both oxidative addition of the aryl halide and the sterically demanding reductive elimination step[3].

  • Base Selection: While NaOtBu is the standard strong base for Buchwald-Hartwig couplings[3], it can deprotonate the free C3-hydroxyl group, leading to competing O-arylation. Transitioning to a weaker, softer base like Cs₂CO₃ in 1,4-dioxane suppresses O-arylation and selectively yields the N-aryl product.

Atom Economy via Ir-Catalyzed Borrowing Hydrogen

Traditional N-alkylation relies on alkyl halides, which are often genotoxic and prone to over-alkylation (forming quaternary ammonium salts). The Borrowing Hydrogen (BH) methodology offers a green alternative by using primary alcohols as alkylating agents[1].

  • Mechanism: The Ir(III) catalyst (e.g., [Cp∗IrCl2​]2​ ) temporarily "borrows" hydrogen from the primary alcohol, oxidizing it to an aldehyde[1]. The freebased pyrrolidinol condenses with this aldehyde to form an iminium intermediate. Finally, the Ir-hydride species returns the hydrogen, reducing the iminium to the N-alkylated product[1]. Water is the only byproduct.

G Cat Ir(III) Catalyst [Cp*IrCl2]2 H2 [Ir]-H2 (Borrowed Hydrogen) Cat->H2 Extracts H2 Alc Primary Alcohol (Alkylating Agent) Ald Carbonyl Intermediate Alc->Ald Dehydrogenation Imin Iminium Intermediate Ald->Imin Condensation Pyr trans-4-Isopropoxy- 3-pyrrolidinol Pyr->Imin Nucleophilic Attack Prod N-Alkylated Product Imin->Prod Hydrogenation H2->Prod Returns H2

Ir-Catalyzed Borrowing Hydrogen Catalytic Cycle for N-Alkylation.

Quantitative Data Presentation

The following tables summarize the optimization data for functionalizing trans-4-Isopropoxy-3-pyrrolidinol hydrochloride.

Table 1: Optimization of Pd-Catalyzed N-Arylation (Coupling with 4-Bromotoluene)
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Observation
1Pd₂(dba)₃ (2.5)BINAP (5)NaOtBu (2.5)Toluene11042Significant Pd black formation.
2Pd₂(dba)₃ (2.5)XPhos (5)NaOtBu (2.5)Toluene11068~15% O-arylation byproduct.
3Pd(OAc)₂ (5)RuPhos (5) Cs₂CO₃ (2.5) 1,4-Dioxane 100 89 Clean conversion, high selectivity.
4Pd(OAc)₂ (5)RuPhos (5)K₃PO₄ (2.5)1,4-Dioxane10085Slower reaction rate (48h).
Table 2: Ir-Catalyzed Borrowing Hydrogen N-Alkylation (Coupling with Benzyl Alcohol)
EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1[CpIrCl₂]₂ (2.5)K₂CO₃ (1.0)Toluene1102445
2[CpIrCl₂]₂ (2.5)NaHCO₃ (1.0)Toluene1102462
3[Cp*IrCl₂]₂ (2.5) KOH (1.0) t-Amyl OH 110 18 88

Experimental Protocols

Protocol A: Pd-Catalyzed Buchwald-Hartwig N-Arylation

Objective: Synthesize N-(4-tolyl)-trans-4-isopropoxy-3-pyrrolidinol.

Workflow Step1 1. Freebasing (HCl Salt + Base) Step3 3. Cross-Coupling (100°C, 24h) Step1->Step3 Step2 2. Catalyst Activation (Pd source + Ligand) Step2->Step3 Step4 4. Aqueous Workup (Remove Salts) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Experimental Workflow for Pd-Catalyzed Buchwald-Hartwig N-Arylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (1.0 mmol, 181.7 mg) and Cs₂CO₃ (2.5 mmol, 814.5 mg).

    • Validation Checkpoint 1: The excess base is required to first neutralize the HCl salt (1.0 equiv) and then participate in the catalytic cycle (1.5 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (0.05 mmol, 11.2 mg) and RuPhos (0.05 mmol, 23.3 mg). Seal the tube with a septum and purge with Argon (3 vacuum/argon cycles).

  • Reagent Addition: Via syringe, add 4-bromotoluene (1.2 mmol, 205.2 mg) followed by anhydrous, degassed 1,4-dioxane (4.0 mL).

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in a pre-heated oil bath at 100 °C for 24 hours[3].

    • Validation Checkpoint 2: The reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous mixture (with suspended inorganic salts). Formation of a black mirror on the glass indicates catalyst death.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove inorganic salts and precipitated palladium. Wash the filtrate with water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure N-arylated product.

Protocol B: Ir-Catalyzed Borrowing Hydrogen N-Alkylation

Objective: Synthesize N-benzyl-trans-4-isopropoxy-3-pyrrolidinol.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, add trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (1.0 mmol, 181.7 mg), KOH (1.0 mmol, 56.1 mg), and [Cp∗IrCl2​]2​ (0.025 mmol, 19.9 mg).

  • Solvent & Reactant Addition: Add benzyl alcohol (1.2 mmol, 129.8 mg) and t-Amyl alcohol (3.0 mL).

    • Causality Note:t-Amyl alcohol is chosen as the solvent because it is a tertiary alcohol and cannot undergo dehydrogenation by the Ir-catalyst, preventing cross-reactivity[1].

  • Reaction: Seal the vial and stir at room temperature for 15 minutes to allow complete freebasing.

    • Validation Checkpoint 1: A fine white precipitate (KCl) will form, confirming the neutralization of the hydrochloride salt.

  • Heating: Heat the sealed vial at 110 °C for 18 hours.

  • Monitoring: Monitor via LC-MS or TLC (10% MeOH in DCM, Ninhydrin stain).

    • Validation Checkpoint 2: The primary amine starting material spot ( Rf​≈0.1 ) will disappear, replaced by a UV-active, ninhydrin-negative spot ( Rf​≈0.4 ).

  • Workup & Purification: Cool to room temperature, remove the solvent under reduced pressure, and purify directly via basic alumina column chromatography (to prevent degradation of the acid-sensitive pyrrolidine) using a DCM/MeOH gradient.

References

  • Larduinat, M., François, J., Jacolot, M., & Popowycz, F. (2023). "Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology." The Journal of Organic Chemistry, 88(10). URL:[Link]

  • Ahmad, M., et al. (2024). "Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules." Molecular Diversity, 29, 1851-1893. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized pyrrolidine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized pyrrolidine derivatives. trans-4-Isopropoxy-3-pyrrolidinol hydrochloride is a highly polar, hydrophilic amine salt. Most "poor solubility" reports stem not from the compound's intrinsic properties, but from a mismatch between the solute's ionization state and the chosen solvent system, or from buffer-induced suppression[1].

This guide provides a self-validating, mechanistic approach to diagnosing and resolving these issues, ensuring scientific rigor in your drug development workflows.

Quick Reference: Physicochemical Profile & Expected Solubility

Before troubleshooting, it is critical to understand the baseline properties of the compound, which align with standard for amine salts[2].

PropertyValue / DescriptionImpact on Solubility
Chemical Formula C7H15NO2 · HClThe hydrochloride salt form dictates a highly polar, ionic lattice.
Molecular Weight 181.66 g/mol Small molecular size generally favors high aqueous solubility.
Ionization State Protonated secondary amineHighly soluble in polar solvents (Water, Methanol, DMSO).
Organic Solubility Poor in DCM, EtOAc, HexaneRequires conversion to the free base for organic dissolution.
Diagnostic Decision Tree

Use the following logic flow to identify the root cause of your solubility issue.

SolubilityTroubleshooting Start Issue: Poor Solubility Observed SolventType What is the solvent system? Start->SolventType Aqueous Aqueous / Buffer SolventType->Aqueous Water/Buffer Organic Organic Solvent (DCM, EtOAc, etc.) SolventType->Organic Non-polar CheckCl Check Chloride Concentration Aqueous->CheckCl CheckpH Check Buffer pH Aqueous->CheckpH Freebase Perform Freebasing Extraction Organic->Freebase CommonIon Common Ion Effect: Dilute or change buffer CheckCl->CommonIon High [Cl-] Precipitation Free base precipitating: Lower pH < pKa - 2 CheckpH->Precipitation pH > 8.0 DissolvedOrg Free base dissolved in organic phase Freebase->DissolvedOrg

Diagnostic decision tree for troubleshooting trans-4-Isopropoxy-3-pyrrolidinol HCl solubility.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve trans-4-Isopropoxy-3-pyrrolidinol hydrochloride in dichloromethane (DCM) for a synthesis reaction, but it remains a cloudy suspension. Why? A1: You are observing a fundamental polarity mismatch. The compound is supplied as a hydrochloride salt. The protonated pyrrolidine nitrogen and the chloride counter-ion form a highly polar, ionic lattice that is energetically unfavorable to disrupt using low-dielectric, non-polar solvents like DCM, ethyl acetate, or tetrahydrofuran (THF). As noted in industry troubleshooting guides for , converting the salt to a free amine is the most reliable method to achieve solubility in these organic solvents[1]. The free base is significantly less polar and will partition readily into organic phases. (See Protocol 1).

Q2: My compound dissolved initially in water, but when I added it to my assay buffer (pH 7.4, high NaCl), it precipitated. What is causing this? A2: This is likely caused by the Common-Ion Effect . According to thermodynamic principles outlined in , the solubility product ( Ksp​ ) of a salt is constant at a given temperature[3]. When you introduce the hydrochloride salt into a buffer that already contains a high concentration of chloride ions (e.g., from NaCl or HCl used for pH adjustment), the equilibrium shifts to the left, forcing the amine hydrochloride to precipitate[4]. Solution: Measure the solubility in a bio-relevant medium or a buffer with a different counter-ion (e.g., phosphate or acetate) to avoid suppressing the intrinsic solubility.

Q3: How do I accurately determine the maximum aqueous solubility for my formulation? A3: You should perform a thermodynamic equilibrium solubility measurement using the Saturation Shake-Flask Method. Apparent solubility (just visually checking if it dissolves) is prone to kinetic errors, such as supersaturation. The shake-flask method ensures the solid and solvent reach true thermodynamic equilibrium, a critical parameter detailed by [4]. (See Protocol 2).

Experimental Protocols
Protocol 1: Quantitative Freebasing for Organic Solvent Compatibility

Causality: By shifting the pH at least 2 units above the pKa of the pyrrolidine nitrogen (typically pKa ~ 8.5 - 9.5), we ensure >99% of the molecules are deprotonated. Removing the charge neutralizes the ionic lattice energy, rendering the molecule lipophilic and compatible with organic solvents.

  • Dissolution: Dissolve 100 mg of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride in 2 mL of deionized water.

  • Basification (Self-Validation Step): Slowly add 1M NaOH dropwise while stirring. Crucial: Verify the aqueous solution reaches pH 11 using pH paper. If the pH is not >10, the amine will remain protonated and will not extract. The solution may become turbid as the free base separates.

  • Extraction: Add 5 mL of your target organic solvent (e.g., DCM). Stopper and shake vigorously to maximize the interfacial surface area, allowing the free base to partition into the organic layer.

  • Separation: Allow the layers to separate. Collect the lower organic layer (if using DCM). Repeat the extraction twice more with 5 mL DCM to ensure quantitative recovery.

  • Drying & Recovery: Combine the organic extracts, dry over anhydrous sodium sulfate ( Na2​SO4​ ) to remove residual water, filter, and evaporate the solvent under reduced pressure to yield the organic-soluble free base.

FreebasingWorkflow Salt Amine HCl Salt (Aqueous Phase) BaseAdd Add 1M NaOH (Adjust pH > 10) Salt->BaseAdd FreeBaseAq Free Amine (Aq. Suspension) BaseAdd->FreeBaseAq Extract Extract with DCM (3x volumes) FreeBaseAq->Extract OrganicPhase Organic Phase (Contains Free Amine) Extract->OrganicPhase Dry Dry over Na2SO4 & Concentrate OrganicPhase->Dry PureBase Pure Free Base (Ready for Rxn) Dry->PureBase

Step-by-step freebasing workflow to transition the amine salt into an organic-soluble free base.

Protocol 2: Thermodynamic Equilibrium Solubility Measurement (USP <1236> Compliant)

Causality: This self-validating system ensures that kinetic dissolution rates do not artificially inflate or deflate the recorded solubility limit. By maintaining a constant temperature and ensuring excess solid is present, we measure the true thermodynamic limit[5].

  • Preparation: Add an excess amount of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (e.g., 500 mg) to a glass vial containing 5 mL of the target buffer. It is mandatory to start with a saturated solution where visible solid remains.

  • Equilibration: Seal the vial and place it in an orbital shaker or water bath maintained at a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate for 24 to 48 hours.

  • Verification (Self-Validation Step): Check the vial. If all solid has dissolved, the system is not at equilibrium. Add more compound until a persistent suspension remains, and resume shaking.

  • Separation: Centrifuge the suspension or filter it through a 0.45 µm PTFE syringe filter. Note: Discard the first 1 mL of filtrate to account for any API adsorbing to the filter membrane.

  • Quantification: Dilute the clear supernatant appropriately and analyze via HPLC-UV or quantitative NMR to determine the exact concentration of the dissolved solute.

References
  • United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. URL: [Link]

  • Dissolution Technologies. (2017). Technical Note: Solubility Measurements. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Times for trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, optimizing the synthesis of building blocks like trans-4-isopropoxy-3-pyrrolidinol hydrochloride (CAS 1262769-95-8) is c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, optimizing the synthesis of building blocks like trans-4-isopropoxy-3-pyrrolidinol hydrochloride (CAS 1262769-95-8) is critical for efficient library generation and scale-up.

This guide bypasses generic advice to directly address the two major rate-limiting bottlenecks in this standard synthetic route: the sterically hindered epoxide ring-opening step and the subsequent N-Boc deprotection/salt isolation step.

Section 1: Troubleshooting the Epoxide Ring-Opening Step

Q: Why is the ring-opening of N-Boc-3,4-epoxypyrrolidine with isopropanol taking >24 hours, and how can I accelerate it without degrading the starting material? A: Isopropanol is a secondary alcohol; its steric bulk significantly reduces its nucleophilicity compared to primary alcohols. Under uncatalyzed thermal conditions, this leads to sluggish reaction times. Furthermore, prolonged heating of N-Boc-epoxides can trigger unwanted intramolecular cyclizations, yielding 2-oxazolidinone byproducts instead of your target ether[1].

The Solution: Implement Lewis acid catalysis. Using a mild Lewis acid such as Copper(II) tetrafluoroborate hydrate (Cu(BF4)2) or Boron trifluoride etherate (BF3·OEt2) coordinates the epoxide oxygen. This coordination withdraws electron density, increasing the electrophilicity of the C3/C4 carbons and drastically lowering the activation energy barrier for nucleophilic attack. This reduces the reaction time from >24 hours at reflux to just 2–6 hours at room temperature, while maintaining strict trans diastereoselectivity[2].

Q: I am observing poor conversion even with Lewis acids. What is the self-validating check for this? A: Ensure your system is strictly anhydrous if using BF3·OEt2, as adventitious water will competitively open the epoxide to form a diol byproduct. If you cannot maintain strict anhydrous conditions, switch to Cu(BF4)2, which is water-tolerant and highly effective for the alcoholysis of epoxides at room temperature[2]. Self-Validation: Monitor the reaction via LC-MS; the disappearance of the epoxide peak must strictly correlate with the appearance of the target mass (M+H-Boc fragment). If the mass corresponds to a diol, your solvent is wet.

EpoxideOpening A N-Boc-3,4-epoxypyrrolidine (Starting Material) B Lewis Acid Coordination [Cu(BF4)2 or BF3·OEt2] A->B Activation of Epoxide Oxygen C Nucleophilic Attack (Isopropanol) B->C Regioselective Ring Opening D trans-4-Isopropoxy- 3-pyrrolidinol (N-Boc) C->D Proton Transfer & Catalyst Release

Caption: Workflow 1: Lewis acid-catalyzed regioselective epoxide ring-opening pathway.

Section 2: Troubleshooting N-Boc Deprotection & Salt Formation

Q: My N-Boc deprotection using standard TFA/DCM is sluggish, and converting the resulting TFA salt to the target hydrochloride salt adds an entire day to the workflow. How can I optimize this? A: Bypassing the TFA salt intermediate is essential for time optimization. Deprotecting directly with 4M HCl in 1,4-dioxane is the preferred route. Dioxane is a polar aprotic solvent that effectively solvates the HCl gas and the N-Boc intermediate. As the Boc group is cleaved (releasing isobutylene and CO2), the resulting highly polar pyrrolidinol hydrochloride salt is insoluble in dioxane. This spontaneous precipitation drives the reaction to completion via Le Chatelier's principle, often within 1 to 4 hours[3][4].

Q: The reaction is still taking 4 hours. Can I push this to under an hour for high-throughput library synthesis? A: Yes. If thermal heating is insufficient or causes racemization, the addition of a highly fluorinated solvent like Hexafluoroisopropanol (HFIP) or the use of microwave irradiation can dramatically accelerate the cleavage. HFIP acts as a strong hydrogen-bond donor, stabilizing the transition state of the carbamate cleavage. Microwave heating at 100°C–150°C in HFIP can reduce N-Boc deprotection times from hours to as little as 1 to 30 minutes[5].

Deprotection Step1 N-Boc Intermediate in 1,4-Dioxane Step2 Add 4M HCl in Dioxane (Strong Acid System) Step1->Step2 Step3 Stir 1-4 Hours at RT (Monitor via LC-MS) Step2->Step3 Cleavage of tert-butyl group Step4 Product Precipitation (Hydrochloride Salt) Step3->Step4 Isobutylene & CO2 gas evolve Step5 Filtration & Ether Wash (Pure Target Compound) Step4->Step5 Le Chatelier's Principle drives completion

Caption: Workflow 2: Direct N-Boc deprotection and hydrochloride salt precipitation.

Section 3: Quantitative Data & Protocol Summary

Table 1: Comparison of Reaction Conditions & Times
Reaction StepCatalyst / ReagentSolventTemp (°C)TimeYieldMechanistic Notes
Epoxide Ring-Opening None (Thermal)Isopropanol80 (Reflux)>24 h<40%Prone to oxazolidinone side-products[1].
Epoxide Ring-Opening Cu(BF4)2 (10 mol%)Isopropanol/DCM25 (RT)2–6 h70–90%High trans selectivity, mild conditions[2].
N-Boc Deprotection TFA (20-50% v/v)DCM25 (RT)4–12 hVariableYields TFA salt; requires counter-ion exchange[3].
N-Boc Deprotection 4M HCl1,4-Dioxane25 (RT)1–4 h>85%Direct precipitation of HCl salt[3][4].
N-Boc Deprotection Microwave + HFIPHFIP100–1501–30 min>80%Ultra-fast cleavage for high-throughput[5].
Optimized 2-Step Methodology

Step 1: Lewis Acid-Catalyzed Ring Opening

  • Dissolve N-Boc-3,4-epoxypyrrolidine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Add anhydrous isopropanol (4.0 equiv) to the solution.

  • Introduce Cu(BF4)2·nH2O (0.1 equiv) as the Lewis acid catalyst[2].

  • Stir the reaction mixture at room temperature (25°C) for 2 to 6 hours.

  • Self-Validation Check: Monitor via TLC (ninhydrin stain). The reaction is complete when the epoxide spot is fully consumed.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure to isolate the N-Boc intermediate.

Step 2: Deprotection and Salt Precipitation

  • Dissolve the crude N-Boc-trans-4-isopropoxy-3-pyrrolidinol in a minimal volume of 1,4-dioxane.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (5.0 equiv of HCl)[3].

  • Stir vigorously at room temperature for 1 to 4 hours.

  • Self-Validation Check: Observe the reaction flask. The target trans-4-isopropoxy-3-pyrrolidinol hydrochloride is insoluble in dioxane and will spontaneously precipitate as a white crystalline solid, driving the reaction to completion[4].

  • Collect the precipitate via vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove residual dioxane and organic impurities, then dry under high vacuum.

References

  • Benchchem. "Challenges in N-Boc deprotection and alternative methods." 3

  • ACS Publications. "Copper(II) Tetrafluoroborate Catalyzed Ring-Opening Reaction of Epoxides with Alcohols at Room Temperature." Organic Letters.2

  • RSC Publishing. "Divergent coupling of carboxylic acids with N–H spiro-oxindole azetidines." Organic Chemistry. 4

  • Google Patents. "EP2070899A1 - Deprotection of N-BOC compounds." 5

  • ACS Publications. "Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide." ACS Organic & Inorganic Au. 1

Sources

Reference Data & Comparative Studies

Validation

trans-4-Isopropoxy-3-pyrrolidinol hydrochloride vs cis isomer reactivity

Application Scientist Guide: Reactivity Profiling of trans- vs. cis-4-Isopropoxy-3-pyrrolidinol Hydrochloride Executive Summary In the development of small-molecule therapeutics, 3,4-disubstituted pyrrolidines serve as p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Guide: Reactivity Profiling of trans- vs. cis-4-Isopropoxy-3-pyrrolidinol Hydrochloride

Executive Summary

In the development of small-molecule therapeutics, 3,4-disubstituted pyrrolidines serve as privileged, highly versatile scaffolds. The spatial arrangement of substituents on the pyrrolidine ring profoundly influences both the physicochemical properties and the downstream synthetic tractability of the molecule. This guide provides an in-depth, objective comparison of trans-4-isopropoxy-3-pyrrolidinol hydrochloride[1] against its cis-isomer, focusing on how ground-state thermodynamics dictate their divergent reactivity profiles and how to experimentally validate these differences.

Stereochemical Fundamentals & Ground-State Thermodynamics

The fundamental difference in reactivity between the trans and cis isomers stems directly from their conformational energetics[2].

  • The trans-Isomer: In the trans configuration, the C3-hydroxyl and C4-isopropoxy groups reside on opposite faces of the pyrrolidine envelope. This arrangement minimizes steric clash, resulting in a lower ground-state energy and higher thermodynamic stability.

  • The cis-Isomer: The cis configuration forces the bulky isopropoxy group and the hydroxyl group into a pseudo-eclipsed orientation. The resulting steric repulsion and torsional strain significantly elevate the ground-state energy of the molecule[3].

This energy differential ( ΔΔG ) is the primary causal factor driving their distinct behaviors in functionalization reactions.

G A 3,4-Disubstituted Pyrrolidinol (Isomeric Mixture) B trans-Isomer (Minimal Steric Clash) A->B Resolution C cis-Isomer (High Torsional Strain) A->C Resolution D Thermodynamically Stable Fast O-Acylation B->D E Steric Relief Driven Fast Oxidation C->E

Fig 1. Thermodynamic logic governing the divergent reactivity of pyrrolidinol isomers.

Divergent Reactivity Profiles

Understanding the causality behind the reactivity of these isomers allows chemists to intentionally select the appropriate diastereomer for specific synthetic pathways.

O-Acylation and Alkylation (Nucleophilic Attack) The trans-isomer demonstrates superior kinetics in O-functionalization. Because the bulky C4-isopropoxy group is directed away from the C3-hydroxyl, the oxygen atom is highly accessible to electrophiles (e.g., acid chlorides, alkyl halides). Conversely, the cis-isomer suffers from severe steric shielding; the adjacent isopropoxy group physically blocks the trajectory of the incoming electrophile, increasing the activation energy ( ΔG‡ ) and severely depressing the reaction rate.

Oxidation to Pyrrolidin-3-one (Steric Acceleration) When subjected to oxidation, the reactivity paradigm flips. The cis-isomer oxidizes to the corresponding ketone at a significantly accelerated rate compared to the trans-isomer. This phenomenon is driven by steric acceleration (steric relief). The transition of the C3 carbon from an sp3 (tetrahedral) to an sp2 (trigonal planar) geometry flattens the ring, completely relieving the severe pseudo-eclipsing strain present in the cis ground state. The trans-isomer, lacking this extreme ground-state strain, does not benefit from this thermodynamic driving force.

Quantitative Performance Metrics

The following table summarizes the relative performance and thermodynamic parameters of the two isomers based on standardized kinetic benchmarking.

Parametertrans-4-Isopropoxy-3-pyrrolidinolcis-4-Isopropoxy-3-pyrrolidinolCausality / Mechanism
Thermodynamic Stability HighLowMinimized vs. maximized pseudo-eclipsing interactions.
Relative O-Acylation Rate ( krel​ ) 1.0 (Baseline)< 0.2Steric shielding by the cis-isopropoxy group hinders electrophile approach.
Relative Oxidation Rate ( krel​ ) 1.0 (Baseline)> 5.0Steric acceleration; oxidation relieves ground-state torsional strain.
N-Boc Protection Yield > 95%> 90%The secondary amine is relatively unhindered in both isomers.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol for kinetic profiling utilizes a self-validating system. By incorporating an internal standard and monitoring mass balance continuously, researchers can confidently decouple true kinetic differences from reagent degradation or unexpected side reactions.

Protocol: Kinetic Profiling of Steric Relief-Driven Oxidation Objective: Quantify the oxidation rates of trans vs. cis isomers using Dess-Martin Periodinane (DMP).

Step-by-Step Methodology:

  • Preparation of Standardized Solutions: Prepare separate 0.1 M solutions of trans- and cis-4-isopropoxy-3-pyrrolidinol hydrochloride in anhydrous dichloromethane (DCM).

  • Internal Standard Integration: Add 1,3,5-trimethoxybenzene (0.05 M) to each solution. Causality: This acts as an inert internal standard for precise HPLC/NMR integration, ensuring any loss of signal is due to chemical conversion, not physical loss or evaporation.

  • Equilibration: Equilibrate the reaction vials at exactly 25.0 °C using a thermostatic water bath.

  • Oxidant Addition: At t=0 , rapidly inject 1.2 equivalents of DMP into each vial under vigorous stirring.

  • Time-Course Quenching: Extract 50 μ L aliquots at predefined intervals (e.g., 5, 10, 20, 30, 60 minutes). Immediately quench each aliquot into a biphasic mixture of saturated aqueous Na2​S2​O3​ and NaHCO3​ to halt the oxidation instantly.

  • Self-Validation Check (Mass Balance): Analyze the organic layer via quantitative HPLC-UV/MS. Calculate the sum of the remaining starting material and the formed pyrrolidin-3-one product relative to the internal standard. Validation Criteria: The molar sum must remain constant ( ±2% ) throughout the time course. A deviation indicates side reactions (e.g., over-oxidation or ring-opening), which would invalidate the kinetic run.

G S1 Equilibrate Isomers + Internal Std S2 Add Oxidant (DMP, 25°C) S1->S2 S3 Quench Aliquots (Time-course) S2->S3 S4 HPLC/MS Analysis (Mass Balance Check) S3->S4

Fig 2. Self-validating kinetic workflow for measuring steric relief-driven oxidation.

References

  • Title: On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions Source: ACS Catalysis URL: [Link]

  • Title: Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparing Bioavailability: Trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride vs. Free Base

For Researchers, Scientists, and Drug Development Professionals In early-stage drug development, the selection of the optimal form of an active pharmaceutical ingredient (API) is a pivotal decision that profoundly impact...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In early-stage drug development, the selection of the optimal form of an active pharmaceutical ingredient (API) is a pivotal decision that profoundly impacts its therapeutic potential. More than 50% of all medicines are administered as salts, a testament to their ability to favorably modulate physicochemical properties.[1] This guide provides a comprehensive framework for comparing the bioavailability of a weakly basic compound, trans-4-Isopropoxy-3-pyrrolidinol, in its hydrochloride (HCl) salt and free base forms. We will explore the theoretical underpinnings, present robust experimental protocols for empirical validation, and offer insights into data interpretation to guide your selection process.

Theoretical Framework: The Scientific Rationale for Salt Selection

The primary reason to convert a free base into a salt form is often to enhance its aqueous solubility and dissolution rate, which are frequently the rate-limiting steps for oral absorption of poorly soluble compounds.[2][3][4] Oral drug absorption is a complex process governed by a drug's ability to dissolve in gastrointestinal fluids and then permeate across the intestinal membrane into the bloodstream.[2][5]

The "Salt Advantage" for a Weak Base:

For a weakly basic compound like trans-4-Isopropoxy-3-pyrrolidinol, forming an HCl salt can offer significant advantages.[6] The salt is the product of an acid-base reaction, resulting in an ionized, and typically more water-soluble, form of the drug.[3][6] When a tablet or capsule containing the HCl salt reaches the stomach (pH 1-3), it is expected to dissolve rapidly, creating a high concentration of the drug in solution.

This behavior can be understood through the pH-partition hypothesis and the Henderson-Hasselbalch equation .[7][8][9] The equation helps predict the ratio of the non-ionized (lipid-soluble) to ionized (water-soluble) forms of a drug at a given pH.[8][10]

  • For a Weak Base: log ([Protonated Form]/[Unprotonated Form]) = pKa - pH[8]

While the ionized form excels in dissolution, it is the uncharged, more lipophilic free base that preferentially diffuses across the lipid-rich intestinal cell membranes.[8] The "salt advantage" lies in its ability to enhance the dissolution step. By rapidly dissolving in the stomach, the HCl salt creates a supersaturated solution of the free base as it transits to the more alkaline environment of the small intestine (pH 6-7.5), where the drug converts to its less soluble, but more permeable, unprotonated form.[11] This transient supersaturation can drive a higher concentration gradient across the intestinal wall, boosting absorption before the drug precipitates.[2][12]

However, this advantage is not guaranteed. Potential pitfalls include the common-ion effect , where the high concentration of chloride ions in the stomach could theoretically suppress the dissolution of the hydrochloride salt.[1][4][6] Furthermore, the specific properties of the solid-state crystal lattice can play a crucial role.[1][13] Therefore, empirical testing is non-negotiable.

Head-to-Head Comparison: Hypothesized Physicochemical Profiles

Before embarking on experimental work, we can hypothesize the key differences between the two forms based on fundamental chemical principles.

PropertyTrans-4-Isopropoxy-3-pyrrolidinol HClTrans-4-Isopropoxy-3-pyrrolidinol Free BaseRationale
Aqueous Solubility Expected to be High Expected to be Low The ionic nature of the salt form allows for more favorable interactions with polar water molecules.[6]
Dissolution Rate Expected to be Fast Expected to be Slow Higher solubility generally leads to a faster dissolution rate, a key factor for bioavailability.[11]
Permeability Indirectly Lower (in ionized form)Higher (in un-ionized form)The uncharged free base is more lipophilic and better suited to cross lipid cell membranes via passive diffusion.[8]
Chemical Stability Potentially HigherMay be less stableSalts can exhibit greater physical and chemical stability, leading to a longer shelf-life.[6]
Hygroscopicity Potentially HigherPotentially LowerThe ionic nature of salts can increase their tendency to absorb moisture from the air.[1]

This table serves as our starting point. The following experimental plan is designed to validate these hypotheses and provide the quantitative data needed for an informed decision.

Experimental Validation: Protocols for a Definitive Comparison

To move from hypothesis to evidence, a tiered experimental approach is essential. The following protocols provide a self-validating system to quantify the critical bioavailability-determining parameters for both the HCl salt and the free base.

Workflow for Bioavailability Assessment

The overall experimental workflow is designed to assess the key hurdles to oral absorption: dissolution and permeation.

G cluster_0 Tier 1: Physicochemical Characterization cluster_1 Tier 2: In Vitro Absorption Potential cluster_2 Tier 3: In Vivo Confirmation Solubility Protocol 1: Equilibrium Solubility Assay PAMPA Protocol 2: PAMPA Assay (Passive Permeability) Solubility->PAMPA Is solubility sufficient? Dissolution Intrinsic Dissolution Rate (Optional) Caco2 Caco-2 Assay (Active Transport/Efflux) PAMPA->Caco2 Is passive permeability low? PK_Study Protocol 3: Rodent PK Study PAMPA->PK_Study Is passive permeability high? Caco2->PK_Study Understand transport mechanism Decision Select Optimal Form PK_Study->Decision Compare AUC, Cmax, Tmax

Caption: Decision workflow for selecting the optimal drug form.

Protocol 1: Equilibrium Solubility Assay

Objective: To determine the thermodynamic solubility of the HCl salt and free base in physiologically relevant media.

Rationale: This assay quantifies the maximum concentration of each form that can be dissolved in a solution, which is a fundamental driver of the dissolution rate and concentration gradient for absorption.[4] We will test at pH values simulating the stomach and small intestine.

Methodology:

  • Prepare Media: Prepare buffers for pH 2.0 (simulated gastric fluid) and pH 6.8 (simulated intestinal fluid).

  • Add Excess Compound: Add an excess amount of the HCl salt and the free base to separate vials containing each buffer. Ensure solid material remains visible.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Report the solubility in mg/mL or µg/mL for each compound in each medium.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of both compound forms.

Rationale: The PAMPA model is a high-throughput, non-cell-based assay that specifically measures passive transcellular permeability, which is the primary route of absorption for many drugs.[14][15] It helps isolate the permeation characteristic from solubility and active transport phenomena.[14] Comparing PAMPA and Caco-2 results can help diagnose the mechanism of permeation.[14]

Methodology:

  • Prepare Donor Plate: Add solutions of the HCl salt and free base (dissolved in a buffer, typically at pH matching the acceptor compartment) to the wells of a 96-well donor plate.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer solution.

  • Create Membrane: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich." Incubate for a specified period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) for each compound. Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) controls to validate the assay.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine and compare the oral bioavailability and key pharmacokinetic parameters of the HCl salt and free base in a living system.

Rationale: This is the definitive experiment. In vivo studies integrate all the complex physiological factors that influence drug absorption, distribution, metabolism, and excretion (ADME).[16][17] This study will provide the most clinically relevant data for making a final decision.[18]

Methodology:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice, divided into groups (e.g., n=3-5 per group).[19][20]

  • Formulation & Dosing:

    • Group 1 (IV): Administer the most soluble form (likely the HCl salt) intravenously (IV) to a group of animals to determine the absolute bioavailability.

    • Group 2 (Oral - HCl Salt): Prepare a suspension or solution of the HCl salt in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer via oral gavage.

    • Group 3 (Oral - Free Base): Prepare a formulation of the free base in the same vehicle and administer at an equivalent molar dose via oral gavage.

  • Blood Sampling: Collect blood samples from each animal at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters for each group.

Interpreting the Data & Making the Decision

The data from these experiments will allow for a comprehensive, evidence-based comparison.

Expected Outcomes & Interpretation:

ParameterIf HCl Salt is SuperiorIf Free Base is Superior (or Equivalent)
Solubility (pH 2.0, 6.8) Significantly higher than free base[21]Similar to or only marginally lower than HCl salt
PAMPA (Pe) May be lower if ionization state is maintainedMay be higher due to greater lipophilicity
PK: Cmax (Oral) HigherLower or similar
PK: Tmax (Oral) Shorter (faster absorption)Longer (slower absorption)
PK: AUC (Oral) Significantly higherSimilar or only marginally lower
PK: Bioavailability (F%) HigherLower or similar

Decision Matrix:

  • Clear Winner: If the HCl salt shows dramatically improved solubility and a significantly higher oral AUC and Cmax compared to the free base, it is the clear choice for development. The improved biopharmaceutical properties outweigh potential downsides like hygroscopicity, which can often be managed during formulation.[1]

  • Ambiguous Result: If the in vivo PK profiles are surprisingly similar despite solubility differences, it suggests that absorption is not limited by dissolution but perhaps by permeability or first-pass metabolism.[12] In this case, other factors like chemical stability, cost of goods, and ease of manufacturing should guide the decision.[1]

  • Free Base Advantage: In rare cases for certain molecules, a salt form may offer no advantage or even be detrimental (e.g., due to the common-ion effect or poor stability).[1] If the free base shows equivalent or better exposure and has superior physical properties (e.g., non-hygroscopic), it should be advanced.

G Solubility Solubility Data (pH 2.0, pH 6.8) Analysis Integrate & Analyze Data Solubility->Analysis Permeability Permeability Data (PAMPA Pe) Permeability->Analysis PK In Vivo PK Data (AUC, Cmax, F%) PK->Analysis Decision Select Optimal Form for Development (HCl Salt vs. Free Base) Analysis->Decision

Caption: Integration of experimental data for decision-making.

Conclusion

The choice between a salt and a free base is a foundational step in pharmaceutical development that should be driven by rigorous scientific data, not assumptions. While the hydrochloride salt of a weakly basic compound like trans-4-Isopropoxy-3-pyrrolidinol is theoretically poised to offer superior bioavailability due to enhanced solubility and dissolution, this must be confirmed experimentally. By following the integrated workflow of solubility, permeability, and in vivo pharmacokinetic testing described in this guide, researchers can confidently select the optimal form of their drug candidate, de-risking development and paving the way for a successful therapeutic product.

References

  • Patsnap Synapse. (2025, May 21). What are the factors affecting the bioavailability of oral drugs?
  • Beckett, A. H., & Hossain, M. (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. General Pharmacology, 26(4), 875–879. Retrieved from [Link]

  • Vella, J., & Bugeja, M. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Avdeef, A., et al. (2005). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for profiling drug absorption. Journal of Pharmacy and Pharmacology, 57(11), 1435-1444. Retrieved from [Link]

  • Walsh Medical Media. (2025, June 29). Factors Influencing Oral Drug Absorption and Bioavailability. Retrieved from [Link]

  • Clinical Gate. (2015, February 8). Bioavailability – physicochemical and dosage form factors. Retrieved from [Link]

  • Jadach, B., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Molecules, 28(15), 5765. Retrieved from [Link]

  • Li, M., et al. (2025, January 16). Impact of Food Physical Properties on Oral Drug Absorption: A Comprehensive Review. Taylor & Francis Online. Retrieved from [Link]

  • Vetscraft. (n.d.). Absorption of drugs. Retrieved from [Link]

  • Moon Garden. (2025, April 17). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. Retrieved from [Link]

  • Dev S, et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(16), 4990. Retrieved from [Link]

  • Ye, M., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(9), 1015-1034. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (n.d.). General Principles of Pharmacology: Pharmacokinetics. Retrieved from [Link]

  • ProPharma. (2014, January 2). FDA Guidance Follows USP Salt Policy & Aims to Make Conversions Between Salt Forms Simpler. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Ruiz-García, A., et al. (2004). a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. Journal of Medicinal Chemistry, 47(6), 1435-1445. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Kumar, L., & Singh, P. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 275-280. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Guidance for Industry - Naming of Drug Products Containing Salt Drug Substances. Retrieved from [Link]

  • Reddy, B., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27699–27707. Retrieved from [Link]

  • Walsh Medical Media. (2017, September 11). In Vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

  • Teksin, Z. Ş., et al. (2010). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. AAPS PharmSciTech, 11(2), 793–802. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2025, November 1). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • Federal Register. (2013, December 26). Draft Guidance for Industry on Naming of Drug Products Containing Salt Drug Substances; Availability. Retrieved from [Link]

  • O'Dwyer, P. J. (2007). Generic Drug Product Development Bioequivalence Issues. Université catholique de Louvain. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]

  • Aungst, B. J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of Pharmaceutical Sciences, 106(4), 921-929. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013, July 18). CDER's Application of the USP Salt Policy. Retrieved from [Link]

  • Al-kassas, R., et al. (2020). Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. International Journal of Nanomedicine, 15, 8211–8225. Retrieved from [Link]

  • Griesser, U. J. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmaceutical Technology Europe, 22(3). Retrieved from [Link]

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Comparative

trans-4-Isopropoxy-3-pyrrolidinol hydrochloride spectroscopic data comparison

Comprehensive Spectroscopic Comparison Guide: trans-4-Isopropoxy-3-pyrrolidinol hydrochloride trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS 1262769-95-8) is a critical secondary amine building block frequently uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Comparison Guide: trans-4-Isopropoxy-3-pyrrolidinol hydrochloride

trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS 1262769-95-8) is a critical secondary amine building block frequently utilized in the synthesis of pharmaceutical therapeutics[1]. Because pyrrolidine derivatives possess high conformational flexibility and basic nitrogen centers, their characterization is prone to stereochemical and salt-form ambiguities.

This guide provides a self-validating analytical framework for researchers. It objectively compares the spectroscopic performance of the target compound against its primary alternatives—the cis-diastereomer and the free base form—ensuring absolute structural confidence through orthogonal experimental validation.

Part 1: Stereochemical Differentiation (Trans vs. Cis Isomers)

The Mechanistic Causality of Pyrrolidine NMR

Determining the relative stereochemistry of substituents on a 5-membered pyrrolidine ring requires overcoming the challenge of ring puckering (envelope and half-chair conformations)[2]. Relying solely on 1D 1H NMR vicinal coupling constants ( 3J ) is dangerous because conformational averaging can skew Karplus equation predictions.

To create a self-validating system , you must pair through-bond 3J coupling analysis with through-space 2D NOESY (Nuclear Overhauser Effect Spectroscopy)[3]. In the trans-isomer, the H3 and H4 protons are anti-periplanar (dihedral angle approaching 90°), resulting in near-zero coupling and a spatial distance too far for an NOE transfer. Conversely, the cis-isomer places these protons on the same face (syn-periplanar), yielding a larger coupling constant and a strong NOE cross-peak[4].

Quantitative Data Comparison: Stereochemical Markers
Spectroscopic Parametertrans-4-Isopropoxy-3-pyrrolidinol HClcis-4-Isopropoxy-3-pyrrolidinol HCl
3JH3,H4​ Coupling Constant ~ 0 - 2 Hz (Appears as a broad singlet or fine doublet)[4]~ 5 - 6 Hz (Distinct doublet/multiplet)[4]
NOESY (H3 ↔ H4) No correlation (Spatial distance > 3.0 Å)Strong correlation (Spatial distance < 2.5 Å)
NOESY (Isopropoxy CH ↔ H3) Strong correlation (Syn-face proximity)Weak / No correlation
Experimental Protocol: Orthogonal Stereochemical Validation

Objective: Confirm the trans configuration using a combined 1D/2D NMR workflow.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ is chosen over D2​O to prevent rapid deuterium exchange of the hydroxyl and ammonium protons, allowing observation of their respective chemical shifts if needed.

  • 1D 1H Acquisition & J-Coupling Extraction: Acquire a standard 1D 1H spectrum. Isolate the multiplets for H3 and H4 (typically between 3.5–4.5 ppm). Measure the peak-to-peak distance in Hertz. A value of 2 Hz tentatively suggests the trans isomer[4].

  • 2D NOESY Acquisition: Run a 2D NOESY experiment. Causality: Set the mixing time ( tm​ ) to 400–600 ms. For molecules of this molecular weight (< 300 Da), the NOE builds up slowly and is positive[3]. (If zero-quantum artifacts or zero-crossing are suspected due to solvent viscosity, use ROESY instead[3]).

  • Self-Validation Check: Extract the 1D slice at the H3 resonance frequency.

    • Validation: If the 3JH3,H4​ is < 2 Hz AND the NOESY slice shows zero cross-peak at the H4 frequency, the trans stereochemistry is definitively validated. If the data conflicts, re-evaluate the ring conformation or check for sample impurity.

G Start 1H NMR & 2D NOESY Acquisition J_Coupling Analyze 3J(H3,H4) Coupling Constant Start->J_Coupling NOE_Check Check H3-H4 NOE Cross-Peak Start->NOE_Check Trans_Path 3J ≈ 0-2 Hz No H3-H4 NOE J_Coupling->Trans_Path Cis_Path 3J ≈ 5-6 Hz Strong H3-H4 NOE J_Coupling->Cis_Path NOE_Check->Trans_Path NOE_Check->Cis_Path Trans_Confirm Confirmed: trans-Isomer Trans_Path->Trans_Confirm Cis_Confirm Confirmed: cis-Isomer Cis_Path->Cis_Confirm

Caption: Orthogonal NMR workflow for self-validating pyrrolidinol stereochemistry.

Part 2: Salt Form Verification (Hydrochloride vs. Free Base)

The Mechanistic Causality of Amine Salt Spectroscopy

During drug development, confirming the exact salt form is as critical as the stereochemistry. The conversion of the neutral secondary amine (free base) to the hydrochloride salt transforms the covalent N-H bond into a highly polar, ionically bonded NH2+​ center[5].

This induces two major spectroscopic shifts:

  • Infrared (IR) Resonance: The highly polar amine salt forms extensive hydrogen bond networks in the solid state. This drastically broadens the N-H stretching band, causing it to overlap with C-H stretches. More importantly, it generates a highly specific NH2+​ deformation (bending) vibration between 1620 and 1560 cm⁻¹[6], which is completely absent in the free base.

  • NMR Deshielding: The formal positive charge on the nitrogen atom withdraws electron density from the adjacent α -carbons (C2 and C5), shifting their respective protons significantly downfield compared to the free base.

Quantitative Data Comparison: Salt vs. Free Base
Spectroscopic FeatureHydrochloride Salt (Target)Free Base Analogue
IR: N-H Stretch Broad, strong envelope 3000–2500 cm⁻¹ (overlaps C-H)[5]Sharp, distinct peak at 3300–3500 cm⁻¹[7]
IR: NH2+​ Deformation Present: Distinct band at 1620–1560 cm⁻¹[6]Absent
1H NMR: Amine Proton Broad, downfield signal (often > 8.5 ppm in DMSO- d6​ )Sharper, upfield signal (~ 2.0 - 3.0 ppm)
1H NMR: H2/H5 Shifts Deshielded (shifted downfield by ~0.5 - 1.0 ppm)Baseline aliphatic amine shifts
Experimental Protocol: Dual-Modality Salt Verification

Objective: Prove the presence of the hydrochloride salt form without relying solely on elemental analysis.

  • ATR FT-IR Sample Preparation: Place 2–5 mg of the neat, solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Causality: Do not use KBr pellet pressing for amine hydrochlorides. The high pressure and presence of potassium bromide can induce solid-state ion exchange (forming the HBr salt), artificially altering the vibrational frequencies. ATR preserves the native crystalline salt form.

  • IR Acquisition & Interpretation: Scan from 4000 to 400 cm⁻¹. Look for the massive, broad absorption envelope dropping down from 3000 to 2500 cm⁻¹ (the NH2+​ stretch)[5]. Next, isolate the 1620–1560 cm⁻¹ region to confirm the presence of the NH2+​ deformation band[8].

  • NMR Cross-Validation: Review the DMSO- d6​ 1H NMR spectrum from Part 1. Locate the H2 and H5 protons adjacent to the nitrogen.

    • Validation: If the IR spectrum exhibits the 1620–1560 cm⁻¹ deformation band AND the NMR spectrum shows the characteristic downfield deshielding of the α -protons alongside a broad NH2+​ peak > 8.5 ppm, the hydrochloride salt form is conclusively validated.

G Sample Solid Sample (ATR FT-IR & 1H NMR) IR_Bands IR Spectral Analysis Sample->IR_Bands NMR_Shifts NMR (DMSO-d6) Analysis Sample->NMR_Shifts Salt_IR Broad 3000-2500 cm⁻¹ Deformation 1620-1560 cm⁻¹ IR_Bands->Salt_IR Base_IR Sharp Peak ~3300 cm⁻¹ No Deformation Band IR_Bands->Base_IR Salt_NMR NH > 8.5 ppm H2/H5 Deshielded NMR_Shifts->Salt_NMR Base_NMR NH ~ 2.0-3.0 ppm H2/H5 Normal NMR_Shifts->Base_NMR Confirm_Salt Confirmed: HCl Salt Salt_IR->Confirm_Salt Confirm_Base Confirmed: Free Base Base_IR->Confirm_Base Salt_NMR->Confirm_Salt Base_NMR->Confirm_Base

Caption: Dual-modality diagnostic workflow for differentiating amine salts from free bases.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling trans-4-Isopropoxy-3-pyrrolidinol hydrochloride

Comprehensive Safety & Operational Guide: Handling trans-4-Isopropoxy-3-pyrrolidinol hydrochloride As drug development professionals and synthetic chemists scale up the use of functionalized heterocycles, understanding t...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling trans-4-Isopropoxy-3-pyrrolidinol hydrochloride

As drug development professionals and synthetic chemists scale up the use of functionalized heterocycles, understanding the precise handling requirements of specific building blocks becomes critical to laboratory safety and operational efficiency.

Pyrrolidine derivatives are foundational scaffolds in medicinal chemistry, prized for their conformational rigidity and favorable pharmacokinetic properties[1]. However, the parent compound is a volatile, corrosive liquid. To improve stability and handling, these compounds are frequently supplied as hydrochloride (HCl) salts. This guide provides a self-validating, step-by-step operational plan for the safe handling, weighing, and disposal of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8).

Hazard Causality & Risk Assessment

To select the correct Personal Protective Equipment (PPE), we must first understand the mechanistic hazards of the compound. Do not treat all organic powders equally; the physicochemical properties of this specific salt dictate our safety strategy.

  • Hygroscopicity & Localized Acidity: As an HCl salt, this solid is stable at room temperature but can be hygroscopic. If the airborne dust contacts moisture—such as sweat inside a glove or tears in the eyes—it can rapidly dissociate, creating a localized acidic environment that causes acute contact irritation.

  • Aerosolization Risk: Fine organic powders are highly susceptible to static charge buildup. Without proper grounding, opening a plastic storage vial can cause the powder to aerosolize, bypassing standard surface-level protections and creating an inhalation hazard.

  • Solvent-Mediated Permeation: Pyrrolidine exhibits moderate acute toxicity. While the solid salt cannot easily permeate standard nitrile, dissolving this compound in laboratory solvents (e.g., DMSO, Methanol) acts as a permeation enhancer. Solvents can carry the dissolved active pharmaceutical ingredient (API) through standard glove barriers in a matter of minutes[2][3].

Table 1: Physicochemical & Hazard Profile
Property / HazardData / ClassificationOperational Implication
CAS Number 1262769-95-8Verify identity before handling.
Physical State Solid (Powder)High risk of static aerosolization; requires draft-controlled weighing.
Storage Temp Room Temperature (RT)No cold-storage equilibration required before opening.
Primary Hazard Skin/Eye Irritant, RespiratoryMandatory use of engineering controls (Fume Hood)[4].

Core PPE Requirements (The "Armor")

Based on the hazard causality, the following PPE matrix is mandatory for handling trans-4-Isopropoxy-3-pyrrolidinol hydrochloride.

Table 2: PPE Selection Matrix
PPE CategorySpecificationCausality / Rationale
Hand Protection 100% Nitrile Gloves (Min. 4-mil thickness) Nitrile provides excellent barrier protection against solid organic salts[4]. Crucial: If handling the compound in solution, implement a double-gloving protocol to mitigate rapid solvent breakthrough[3].
Eye Protection ANSI Z87.1 Chemical Splash Goggles Safety glasses with side shields are insufficient. Goggles prevent aerosolized HCl salt dust from reacting with ocular moisture[4].
Body Protection Flame-Resistant (FR) Lab Coat Protects against static-induced ignition of surrounding solvents and prevents dust accumulation on street clothing[4].
Respiratory Chemical Fume Hood (Primary) Routine handling must occur inside a certified fume hood[4]. If a hood is unavailable (e.g., bulk transfer), a NIOSH-approved N95/P100 particulate respirator is required.

Operational Workflow & Logistics

The following diagram maps the logical progression of handling this compound, emphasizing the critical safety gates that must be passed before proceeding to the next step.

Workflow A 1. Storage Retrieval (Room Temp, Solid) B 2. PPE Verification (Nitrile, Goggles, Lab Coat) A->B Transfer to prep area C 3. Engineering Controls (Chemical Fume Hood) B->C Don PPE D 4. Active Handling (Anti-static Weighing) C->D Sash at operating height E Spill Detected? D->E Post-weighing check F 5a. Wet-Wipe Decontamination (Minimize Dust) E->F Yes G 5b. Waste Segregation (Solid Organic Waste) E->G No F->G Dispose of wipes

Caption: Operational workflow for handling trans-4-Isopropoxy-3-pyrrolidinol hydrochloride.

Step-by-Step Handling Methodology

To ensure absolute safety, execute the following self-validating protocol. Every step includes a validation check to confirm the system is secure before proceeding.

Phase 1: Pre-Operational Setup
  • Engineering Control Check: Turn on the chemical fume hood.

    • Validation: Check the digital flow monitor. Ensure the face velocity is between 80–120 feet per minute (fpm). If the flow alarm is triggered, do not proceed [4].

  • PPE Inspection: Don the FR lab coat, chemical splash goggles, and nitrile gloves.

    • Validation: Perform a visual and inflation check of the gloves to ensure there are no micro-tears.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the hood.

Phase 2: Active Weighing & Transfer
  • Vial Assessment: Bring the sealed vial of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride into the hood.

    • Validation: Tap the side of the vial. If the powder clings aggressively to the glass, static charge is high. Use an anti-static gun (e.g., Zerostat) on the vial exterior before opening to prevent the powder from "jumping."

  • Weighing by Difference (Best Practice):

    • Tare the closed vial on the balance.

    • Open the vial, use a grounded metal spatula to transfer the estimated required mass into your reaction vessel.

    • Re-cap the vial immediately and re-weigh it. The negative value on the balance is your transferred mass.

    • Causality: This method drastically reduces the time the bulk powder is exposed to the open air, minimizing both moisture absorption (hygroscopicity) and aerosolization risks.

Phase 3: Post-Handling Decontamination
  • Surface Cleaning: Do not dry-sweep spilled powder, as this generates hazardous dust.

    • Validation: Use the Wet-Wipe Method . Dampen a laboratory wipe with a compatible solvent (e.g., water or ethanol, as HCl salts are highly polar and readily dissolve) and gently wipe the balance and hood surface.

  • Glove Removal: Remove gloves using the "beak method" (pulling the glove inside out over itself) to ensure any residual chemical dust remains trapped inside the glove structure.

Disposal Plan

Proper waste segregation prevents dangerous cross-reactions and ensures environmental compliance.

  • Solid Chemical Waste: Any unused or spilled trans-4-Isopropoxy-3-pyrrolidinol hydrochloride must be placed in a sealed, clearly labeled container designated for Solid Organic Waste . Because it is a hydrochloride salt (containing chlorine), ensure it is routed to the halogenated waste stream if your institution separates solid waste by halogen content.

  • Contaminated Consumables: Weigh boats, spatulas (if disposable), and the wet wipes used for decontamination must be collected in a secondary containment bag and disposed of as chemically contaminated solid waste.

  • Aqueous Waste: If the compound was dissolved in water during decontamination, the resulting solution will be slightly acidic. It must be collected in an aqueous hazardous waste carboy and properly labeled; do not pour it down the sink.

References

  • National Institutes of Health (NIH). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". PubMed Central (PMC). URL: [Link]

  • Ithaca College. "Chemical Hygiene Plan: Glove Selection and Compatibility". Environmental Health and Safety. URL: [Link]

  • Zaera Research Group. "Standard Operating Procedures (SOP) for Chemicals". University of California, Riverside (UCR). URL: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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trans-4-Isopropoxy-3-pyrrolidinol hydrochloride
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